Fluazifop-P-butyl

Catalog No.
S614044
CAS No.
79241-46-6
M.F
C19H20F3NO4
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazifop-P-butyl

CAS Number

79241-46-6

Product Name

Fluazifop-P-butyl

IUPAC Name

butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate

Molecular Formula

C19H20F3NO4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1

InChI Key

VAIZTNZGPYBOGF-CYBMUJFWSA-N

SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Synonyms

Fusilade 5(TM)

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

acetyl-CoA carboxylase (ACCase) inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

ACCase Biochemistry & Inhibition Mechanisms

ACCase is a biotin-dependent enzyme that exists in two primary forms across species: heteromeric (multi-subunit, found in prokaryotes and plant plastids) and homomeric (multi-domain single polypeptide, found in eukaryotes and grasses) [1] [2]. The enzyme catalyzes a two-step reaction critical to fatty acid metabolism:

  • Step 1 (Biotin Carboxylase): ATP-dependent carboxylation of biotin using bicarbonate [3] [2]
  • Step 2 (Carboxyltransferase): Transfer of activated carboxyl group to acetyl-CoA, forming malonyl-CoA [3] [2]

In mammals, two tissue-specific isoforms exist: ACC1 (cytosolic, enriched in lipogenic tissues) produces malonyl-CoA for fatty acid synthesis, while ACC2 (mitochondrial, oxidative tissues) generates malonyl-CoA that inhibits CPT-I and regulates mitochondrial fatty acid oxidation [3]. This compartmentalization makes ACC a strategic target for modulating lipid metabolism.

The following diagram illustrates the enzymatic reaction, regulatory dynamics, and inhibition sites:

G AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ATP ATP ADP ADP Biotin Biotin Carboxybiotin Carboxybiotin Biotin->Carboxybiotin ATP + CO2 Carboxybiotin->Biotin Recycles BC Biotin Carboxylase (BC) BC->Carboxybiotin CT Carboxyltransferase (CT) CT->MalonylCoA ACC1 ACC1 Inhibition FattyAcidSynthesis Fatty Acid Synthesis ACC1->FattyAcidSynthesis Reduces ACC2 ACC2 Inhibition CPT1 CPT-I Inhibition ACC2->CPT1 Relieves FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Stimulates

ACCase catalyzes malonyl-CoA formation, regulating fatty acid metabolism. Inhibitors target ACC1 (reducing synthesis) and ACC2 (promoting oxidation).

Experimental Protocols for ACCase Analysis

Malachite Green-Based Colorimetric Assay provides a non-radioactive method for ACCase activity measurement [4]. The principle relies on malachite green forming a colored complex with inorganic phosphate released during the ATP-dependent biotin carboxylation step of the ACCase reaction.

Key Steps:

  • Enzyme Preparation: Extract ACCase from plant tissues (e.g., maize, rice, blackgrass) using optimized homogenization buffer [4]
  • Reaction Setup:
    • Incubate crude enzyme with assay buffer containing ATP, NaHCO₃, and acetyl-CoA
    • Run controls without acetyl-CoA to determine background phosphatase activity [4]
  • Color Development: Add malachite green reagent to detect inorganic phosphate release
  • Quantification: Measure absorbance at 610-650 nm and calculate ACCase activity using phosphate standard curve [4]

Validation Parameters:

  • Linearity: Strong correlation (R² > 0.99) between phosphate concentration and absorbance [4]
  • Specificity: Signal dependent on acetyl-CoA addition, confirming ACCase-specific activity [4]
  • Inhibition Validation: Dose-dependent activity reduction with known ACCase inhibitors (e.g., FOPs, DIMs) [4]

Experimental Workflow:

G PlantTissue Plant Tissue Collection Homogenization Homogenization & Centrifugation PlantTissue->Homogenization EnzymeExtract Crude Enzyme Extract Homogenization->EnzymeExtract ReactionMix Prepare Reaction Mixture (ATP, NaHCO₃, Acetyl-CoA) EnzymeExtract->ReactionMix Incubation Incubation at 30°C ReactionMix->Incubation StopReaction Stop Reaction Incubation->StopReaction MGAddition Add Malachite Green Reagent StopReaction->MGAddition Absorbance Measure Absorbance (610-650nm) MGAddition->Absorbance Analysis Activity Calculation vs. Phosphate Standard Absorbance->Analysis

Workflow for colorimetric ACCase activity assay using malachite green for phosphate detection.

Therapeutic & Agricultural Applications

Pharmaceutical Applications: ACCase inhibitors show promise for treating metabolic diseases by simultaneously reducing fatty acid synthesis and stimulating fatty acid oxidation [3]. In clinical trials:

  • Firsocostat (ACC inhibitor) reduced hepatic steatosis by 29% in NASH patients [5]
  • Combination therapy with DGAT2 inhibitors mitigates ACC inhibitor-induced hypertriglyceridemia [5]
  • IMA-1 specifically modulates ACC1 lysosomal degradation without causing significant PUFA reduction or hyperlipidemia [5]

Agricultural Herbicides: ACCase inhibitors comprise major herbicide classes: FOPs (aryloxyphenoxypropionates), DIMs (cyclohexanediones), and DENs (phenylpyrazolines) [1] [6]. These selectively inhibit plastidic homomeric ACCase in grasses, disrupting fatty acid synthesis and membrane formation [1] [6]. Novel inhibitor development continues through structure-activity relationship studies and molecular docking approaches [7] [8].

Resistance Mechanisms & Emerging Challenges

Target-Site Resistance (TSR) results from specific mutations in the ACCase CT domain that reduce herbicide binding affinity [6] [9]. Documented mutations include:

Mutation Site Herbicide Resistance Profile Weed Species Documented
I1781L/V/T Confers resistance to FOPs Alopecurus myosuroides, Lolium multiflorum [4] [6]
W2027C/L/S Varying cross-resistance patterns Digitaria ciliaris, Echinochloa crus-galli [6] [9]
I2041N/V/T Resistance to FOPs and DENs Alopecurus myosuroides, Lolium multiflorum [6]
D2078G/E Confers resistance to FOPs Echinochloa crus-galli, Lolium multiflorum [6] [9]

Computational Studies using homology modeling and molecular docking reveal that these mutations reduce herbicide binding affinity through steric hindrance and altered interaction networks [6]. Multiple mutations can have additive effects, further decreasing herbicide sensitivity [6].

Enhanced Metabolic Resistance (EMR) involves elevated herbicide detoxification through cytochrome P450 monooxygenases and glutathione S-transferases [4] [1]. This non-target-site resistance presents greater management challenges as it can confer cross-resistance to multiple herbicide classes [4].

Future Research Directions

  • Novel Inhibitor Design: Structure-based drug discovery leveraging ACC crystal structures to overcome resistance [3] [7]
  • Combination Therapies: Pharmaceutical approaches combining ACC inhibitors with DGAT2 inhibitors or PPARα agonists to mitigate side effects [5]
  • Integrated Weed Management: Combining chemical and non-chemical strategies to delay resistance evolution [1]
  • Species-Selective Targeting: Exploiting structural differences between fungal, bacterial, mammalian, and plant ACCases for selective inhibition [3]

The field of ACCase inhibition continues to evolve with ongoing research into structural biology, resistance management, and therapeutic applications. The experimental methodologies and mechanistic insights summarized here provide foundation for further innovation in both pharmaceutical and agricultural domains.

References

Core Concepts: Environmental Fate & Transport

Author: Smolecule Technical Support Team. Date: February 2026

The environmental fate of a contaminant describes what ultimately happens to it in the environment—whether it remains in its original form, moves to a different location, or is transformed into other substances. Transport refers to the physical movement of the contaminant within and across environmental media like soil, water, and air [1]. These interconnected processes determine a contaminant's persistence, distribution, and potential for exposure.

Key physical and chemical properties that govern these processes are summarized in the table below [1].

Property Definition Influence on Environmental Fate & Behavior
Water Solubility The maximum concentration that dissolves in pure water. Highly soluble compounds tend to migrate with groundwater; insoluble compounds do not.
Vapor Pressure A measure of the volatility of a chemical in its pure state. Contaminants with high vapor pressure evaporate more readily from soils or water into the air.
Henry's Law Constant The tendency for a chemical to pass from an aqueous solution to the vapor phase. A high value indicates a greater tendency to volatilize into the air.
Organic Carbon Partition Coefficient (Koc) The sorption affinity of a chemical for organic carbon in soil/sediment. A high Koc indicates the chemical bonds tightly to soil, making it less available to leach into groundwater.
Octanol/Water Partition Coefficient (Kow) How a chemical distributes itself between octanol (simulating fat) and water. A high Kow indicates a higher potential for the contaminant to bioaccumulate in animal fat and tissues.
Transformation & Degradation Rates The rate at which a contaminant is physically, chemically, or biologically transformed. Expressed through rates like half-life; difficult to estimate precisely as they depend on site-specific conditions.

Environmental Fate & Degradation of Microplastics

Microplastics (MPs), defined as plastic particles under 5 mm, are pervasive and persistent environmental pollutants. Their fate and degradation are areas of intense research [2].

  • Sources and Distribution: MPs originate from wastewater treatment plants, industrial discharge, surface runoff, and the atmospheric transport of fibers and fragments. They accumulate in specific areas due to ocean currents and sediment characteristics, with concentrations reaching up to 2 million particles/km² in some regions [2].
  • Formation Pathways: MPs are categorized by their source, which influences their properties and environmental impact.
    • Primary Microplastics: These are manufactured as tiny particles. Major sources include microbeads in personal care products (e.g., facial cleansers), abrasive media, plastic pellets (nurdles) used in manufacturing, and tire wear from vehicles [2].
    • Secondary Microplastics: These result from the environmental breakdown of larger plastic items like bags and bottles. The primary driver is photodegradation initiated by UV radiation, which embrittles the plastic. This is followed by mechanical fragmentation from waves, wind, and abrasion [2].

The following diagram illustrates the pathways of microplastics from their sources to their final fate in the environment.

microplastics cluster_primary Primary Sources cluster_secondary Secondary Formation cluster_release Release Pathways cluster_transport Transport & Fate Source Source Types Primary Primary Microplastics Source->Primary Intentional Production Secondary Secondary Microplastics Source->Secondary Macroplastics Release Release Pathways Primary->Release Direct Release P1 • Microbeads (Cosmetics) • Plastic Pellets (Nurdles) • Tire Wear Secondary->Release Weathering (Fragmentation) S1 • UV Photodegradation • Mechanical Abrasion • Biological Degradation Transport Environmental Transport & Fate Release->Transport R1 • WWTP Effluent • Surface Runoff • Atmospheric Deposition • Industrial Discharge T1 • Ocean Currents • Bioaccumulation • Trophic Transfer • Sediment Deposition

Advanced Degradation Pathways and Analysis Methods

To combat persistent pollutants, advanced degradation technologies are being developed and optimized using sophisticated analytical and computational methods.

Supercritical Water Oxidation (SCWO)

SCWO is an efficient, clean technology for treating recalcitrant organic waste like oily sludge. In supercritical water (water above its critical temperature and pressure), organic compounds are completely oxidized into CO₂ and H₂O [3].

  • Target Contaminant: Asphaltenes, which are complex, high molecular-weight polycyclic aromatic hydrocarbons (PAHs) found in oily sludge. They are the most structurally complex and difficult-to-degrade component [3].
  • Experimental Protocol: ReaxFF Molecular Dynamics Simulation
    • Objective: To elucidate the mechanistic roles of temperature, oxygen, and water in the asphaltene SCWO process from a free radical perspective [3].
    • Methodology: A large-scale model of an island-type asphaltene molecule (~5,000 carbon atoms) is constructed and placed in a simulation box with O₂ and H₂O molecules. The system is heated to a high temperature (e.g., 2500–4500 K in the simulation, correlating to 673–773 K experimentally) to initiate reactions. The ReaxFF reactive force field, which uses bond orders to determine interactions, allows for the simulation of complex reaction pathways, including bond breaking/formation and transition states, without predefining reaction paths [3].
    • Key Findings: The simulation revealed that H₂O and O₂ interact with asphaltene by generating reactive radicals (like OH•), rather than through direct participation. It successfully tracked the ring-opening process of the asphaltene and identified the formation pathways for key products like CO and CO₂ [3].
Fenton Degradation

The Fenton process (Fe²⁺/H₂O₂) is a dominant advanced oxidation process for treating recalcitrant wastewater, generating highly reactive hydroxyl radicals (•OH) that attack organic molecules [4].

  • Target Contaminant: Dissolved Organic Matter (DOM), a complex mixture in wastewater and natural waters, classified into species like lipids, proteins, lignins, and tannins [4].
  • Experimental Protocol: Pathway and Selectivity Analysis via UHRMS
    • Objective: To determine the degradation pathways and selectivity of the Fenton reaction for different DOM species in a complex mixture [4].
    • Methodology:
      • Reaction Design: Fifty-five typical precursor monomers representing different DOM species were subjected to three types of Fenton reactions: individual monomer, mixed monomer, and gradient mixed monomer reactions [4].
      • Analysis: The resulting Fenton-derived DOM was characterized using Ultra-High-Performance Liquid Chromatography coupled with hybrid quadrupole Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS/MS). This ultra-high resolution technique provides exact molecular formulas and structural information for the complex degradation products [4].
      • Pathway Tracing: Stable isotope-labeled monomers were used in conjunction with actual DOM media (e.g., Suwannee River natural organic matter) to validate the transformation pathways in environmentally relevant conditions [4].
    • Key Findings: The study demonstrated that Fenton degradation exhibits selectivity and proceeds via different pathways for the eight DOM precursor species. For instance, lignins and amino sugars showed commonalities in their degradation products, as did aromatic organics and unsaturated hydrocarbons. The number of reactive sites on a molecule (e.g., vacancies on a benzene ring) directly influenced the number of degradation products formed [4].

Key Takeaways for Researchers

  • Persistence is a Key Challenge: Both microplastics and certain organic additives in PPCPs demonstrate high environmental persistence, leading to continuous exposure and potential bioaccumulation [2] [5].
  • Degradation is Complex and Selective: Advanced oxidation processes do not degrade all contaminants uniformly. The efficiency and pathway depend on the specific chemical structure of the contaminant, as shown in the Fenton degradation of different DOM species [4].
  • Computational and Analytical Tools are Revolutionizing the Field: Methods like ReaxFF molecular dynamics and UHPLC-Orbitrap MS/MS are moving beyond black-box observations, allowing scientists to uncover detailed, atom-level degradation mechanisms and pathways for even the most complex environmental contaminants [3] [4].

References

metabolism of fluazifop-P-butyl in plants and soil

Author: Smolecule Technical Support Team. Date: February 2026

Plant Metabolism of Fluazifop-P-butyl

This compound (FL) is a selective post-emergence aryloxyphenoxypropionate herbicide. Its selectivity and herbicidal activity are based on its metabolism in plants and the sensitivity of the target enzyme, acetyl-CoA carboxylase (ACCase) [1] [2].

The metabolic pathway and key enzymes involved are summarized in the diagram below:

G FL This compound (Prodrug, inactive) FA Fluazifop Acid (Herbicidally active) FL->FA Hydrolysis (Est erases) Conj Various Conjugated Compounds FA->Conj Conjugation (GST enzymes) Deg Degradation Products (e.g., 2-hydroxy-5-trifluoromethyl pyridine) Conj->Deg Further Degradation

Figure 1: Primary metabolic pathway of this compound in plants.

The table below details the sequence of metabolic reactions:

Step Process Key Input/Enzyme Resulting Metabolite & Significance
1. Activation Rapid hydrolysis of the parent compound [3] [2]. Esterases present in plant tissues. Fluazifop acid; the herbicidally active form which inhibits ACCase, disrupting fatty acid synthesis [1].
2. Conjugation Detoxification and preparation for compartmentalization [4]. Glutathione S-transferase (GST) enzymes, using reduced glutathione (GSH) [4]. Glutathione-conjugated metabolites; a key mechanism for herbicide resistance in some grass weeds (e.g., goosegrass) [4].
3. Further Degradation Breakdown of conjugated products. Not specified in the search results. Polar compounds including 5-trifluoromethyl-2-pyridone and 2-[4-(5-trifluoromethyl-2-pyridyloxy) phenoxy] propanol; these are non-phytotoxic and represent the final stages of detoxification [4].

Experimental Protocols for Studying Plant Metabolism

For researchers investigating these metabolic pathways, the following methodology from the search results can serve as a reference:

  • Plant Material and Treatment: The resistant (R) and susceptible (S) biotypes of goosegrass (Eleusine indica) were cultivated and treated with this compound [4].
  • Metabolite Analysis:
    • Extraction: Plant tissues were harvested and extracted with a solvent like methanol [4].
    • Identification & Quantification: Metabolites were identified using Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). The molecular weights of fragments (MS2 signals) were compared against metabolomics databases (e.g., Metabolite Link, MassBank) for identification [4].
  • Enzyme Kinetics:
    • Enzyme Preparation: Glutathione S-transferase (GST) was extracted from the plant tissues [4].
    • Kinetic Assay: Enzyme activity was measured by monitoring the conjugation of glutathione (GSH) to a substrate analogue, 1-chloro-2,4-dinitrobenzene (CDNB), spectrophotometrically. Kinetic parameters (Km and Vmax) were determined to compare the affinity and activity of GST between R and S biotypes [4].

Soil Degradation and Environmental Impact

This compound degrades relatively quickly in the soil environment, but its application can have measurable effects on soil microbial communities.

G SoilFL This compound in Soil SoilFA Fluazifop Acid in Soil SoilFL->SoilFA Microbial & Chemical Hydrolysis (Half-life: <1 week) Mineral Mineralization SoilFA->Mineral Microbial Degradation (Half-life: 2-5 weeks)

Figure 2: Generalized degradation pathway of this compound in soil.

Key findings on its environmental fate and impact are summarized below:

Parameter Findings Key Evidence
Persistence & Breakdown Low persistence. Rapidly hydrolyzed to fluazifop acid in moist soils, which is also of low persistence [3]. Half-life in moist soils is less than 1 week. The acid form has a half-life of two to five weeks [1].
Mobility Low mobility in soil; low risk of groundwater contamination [3]. Soil adsorption coefficient (Koc) indicates moderate to low affinity for soil particles [3].
Impact on Soil Microbes Affects structure and richness of soil bacterial communities [1]. T-RFLP analysis showed reduced bacterial richness and altered community structure, particularly in the rhizosphere. Key enzyme activities (acid phosphatase, urease) were also significantly reduced [1].

Experimental Protocols for Studying Soil Impact

To assess the impact of this compound on soil ecosystems, the following experimental approach can be employed:

  • Experimental Design: A short-term microcosm study (e.g., 10 weeks) can be conducted using soil with no recent history of FL application. Treatments include the herbicide applied at the commonly used field rate (1x) and a ten-fold rate (10x), compared to an untreated control [1].
  • Soil Enzyme Activity Assays: As indicators of soil microbial function and health, the following activities can be measured [1]:
    • Acid phosphatase: Involved in phosphorus cycling.
    • Urease: Involved in nitrogen cycling.
    • Fluorescein diacetate hydrolase (FDA): A broad measure of overall microbial activity.
  • Analysis of Bacterial Community Structure:
    • DNA Extraction and Profiling: Community DNA is extracted from soil samples (both bulk and rhizosphere).
    • T-RFLP (Terminal Restriction Fragment Length Polymorphism): This molecular fingerprinting technique is used to detect changes in the structure and diversity of the bacterial community in response to herbicide treatment [1].

Key Research Gaps and Future Directions

The search results highlight several areas where further research is needed:

  • There is a need for more well-replicated, long-term field studies to understand the full ecological consequences of herbicide use, as in-vitro results may not fully reflect dynamics in complex agroecosystems [5].
  • The impact of herbicides on critical soil symbionts like Arbuscular Mycorrhizal Fungi (AMF) is not fully understood and presents a unique challenge for risk assessment due to their obligate symbiotic nature [6].

References

Comprehensive Technical Guide to Toxicological Profiling and Mammalian Toxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Modern Toxicology and Mammalian Toxicity

Toxicological profiling represents a systematic approach to identifying and characterizing the potential adverse effects of chemical substances on living organisms. For drug development professionals, comprehensive toxicity assessment is critical for determining compound safety, establishing dosing parameters, and fulfilling regulatory requirements. Modern toxicology has evolved significantly from traditional animal-centric approaches to incorporate advanced methodologies that align with the 3Rs principles: Replacement, Reduction, and Refinement of animal use in experimentation. These principles, first defined by Russell and Burch in 1959, provide a strategic framework for minimizing animal use while maintaining scientific rigor [1].

The regulatory landscape has increasingly embraced these evolving approaches, with directives such as the European Council Directive 86/609/EEC explicitly stating that "An experiment shall not be performed if another scientifically satisfactory method of obtaining the result sought, not entailing the use of an animal, is reasonably and practicably available" [1]. This shift has been institutionalized through the establishment of organizations like the European Centre for the Validation of Alternative Methods (ECVAM) in 1991, which coordinates the scientific validation and regulatory acceptance of alternative methods [1]. Today, toxicological profiling integrates both traditional mammalian toxicity studies and innovative approaches to provide a comprehensive safety assessment of compounds throughout the development pipeline.

Alternative Methods in Toxicology

The 3Rs Framework and Methodological Categories

The 3Rs principles form the ethical and practical foundation for modern toxicology. Replacement refers to the substitution of conscious living vertebrates with non-sentient alternatives; Reduction involves decreasing the number of animals required to obtain information of given precision; and Refinement entails modifying procedures to minimize pain and distress [1]. These principles are not mutually exclusive—a single alternative method can address multiple Rs simultaneously. For instance, an in vitro test might serve as a partial replacement for an animal test while also reducing the number of animals needed in a testing strategy and refining procedures by eliminating potentially painful exposures [1].

Advanced alternative methods fall into three primary categories:

  • In vitro systems: These include primary cultures, finite lifespan cell lines, continuous cell lines, and reconstructed 3D tissues that mimic organ-specific environments. These systems offer controlled conditions and high standardization while allowing the use of human cells, including transgenic cells carrying human genes [1].

  • In silico approaches: Computational methods including quantitative structure-activity relationship (QSAR) models, computer simulations, and mathematical modeling that predict toxicity based on chemical structure and known properties [1].

  • Ex vivo methods: Isolated animal tissues and organs that maintain some physiological relevance while eliminating systemic effects [1].

Advantages and Limitations of Alternative Methods

Table 1: Advantages and Limitations of Alternative Toxicological Methods

Method Category Key Advantages Significant Limitations
In Vitro Systems Controlled conditions; High standardization; Small test material requirements; Human cell applicability; Reduced animal use [1] Cannot test organ interactions; Limited chronic effect assessment; No pharmacokinetic data; Technical constraints (solubility, plastic reactivity) [1]
In Silico Approaches Rapid and inexpensive; No animal use; Predictive capability before compound synthesis; High-throughput screening [1] [2] Model validation challenges; Limited by training data quality; Difficulties with novel compound classes; Regulatory acceptance hurdles [2]
Ex Vivo Methods Preservation of tissue architecture; More physiologically relevant than cell cultures; Reduced animal use [1] Limited viability duration; Donor variability; Technical complexity; Still requires animal sources [1]

Validation and Regulatory Acceptance of Alternative Methods

Validation Criteria and Processes

The validation process ensures that alternative methods developed in academic or industrial settings are scientifically valid and ultimately acceptable to regulatory authorities for classification, labeling, product approval, or safety testing. Validation establishes both the reliability (reproducibility of results within and among laboratories over time) and relevance (meaningful relationship between the test and biological effects in the target species) of alternative methods [1]. This rigorous process is essential for methods intended to support regulatory decisions under frameworks such as REACH and the Cosmetic Directive [1].

The validation process follows standardized procedures developed through international collaboration between organizations including the Organisation for Economic Co-operation and Development (OECD), ECVAM, and the Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) [1]. A typical prospective validation study comprises multiple stages: test development, protocol refinement through pre-validation, formal validation trials using blinded chemicals, data analysis, and peer review by scientific committees such as the ECVAM Scientific Advisory Committee (ESAC) [1].

Key Validation Parameters

Table 2: Essential Statistical Parameters for Method Validation

Parameter Definition Regulatory Significance
Sensitivity Percentage of positive chemicals correctly identified Ensures true toxicants are detected; high sensitivity minimizes false negatives [1]
Specificity Percentage of negative chemicals correctly identified Ensures non-toxicants are correctly classified; high specificity minimizes false positives [1]
Predictivity Percentage of predictions for a particular classification that were correct Measures overall correctness for specific classifications [1]
Accuracy Overall percentage of correct classifications Comprehensive performance indicator [1]
Within-Laboratory Reproducibility Concordance between independent runs in a single laboratory Assesses method consistency under controlled conditions [1]
Between-Laboratory Reproducibility Concordance of classifications between different laboratories Determines transferability and robustness across sites [1]

G Start Test Development PreVal Pre-validation Start->PreVal ProtoRefine Protocol Refinement PreVal->ProtoRefine ValTrial Validation Trial ProtoRefine->ValTrial DataAnalysis Independent Data Analysis ValTrial->DataAnalysis PeerReview Peer Review DataAnalysis->PeerReview Regulatory Regulatory Acceptance PeerReview->Regulatory

Validation Process Flow: Sequential stages from test development to regulatory acceptance

Traditional Mammalian Toxicity Testing

Sources of Variability in Traditional Studies

Despite the growth of alternative methods, traditional mammalian toxicity studies remain important for understanding systemic effects and complex biological interactions. However, these studies exhibit both experimental and biological variability that must be considered when interpreting results. Experimental variability arises from differences in animal handlers, supply chain changes in feed, vivarium conditions (air and water filtration), and seasonal variations [3]. Biological variability stems from genetic and epigenetic differences between species and individuals, sex, developmental stage, health status, and previous or concurrent exposures [3].

Standardized testing protocols from organizations like OECD, EPA, and FDA have been developed to control known sources of variability through specifications regarding environmental control (temperature, humidity, light cycles), diet, dose selection, and routes of administration [3]. Good Laboratory Practice (GLP) guidelines further standardize data management, reporting, and experimental design, including sample sizes for dose groups. However, complete standardization is impossible, and some controlled variability may actually enhance generalizability and reproducibility of results [3].

Key Elements of Study Design

Table 3: Core Components of Mammalian Toxicity Study Design

Study Element Design Considerations Impact on Data Quality
Species/Strain Selection Relevance to human physiology; Metabolic similarities; Historical data availability; Practical considerations (size, lifespan) [3] Influences translational relevance; Affects inter-species extrapolation confidence
Dose Selection Range-finding studies; Maximum tolerated dose; Human exposure relevance; Dose spacing [3] Critical for identifying dose-response relationships; Prevents overwhelming/insufficient toxicity signals
Group Size Statistical power requirements; Expected variability; Ethical considerations; Regulatory guidelines [3] Affects ability to detect significant effects; Influences confidence in negative findings
Study Duration Acute, subacute, subchronic, or chronic; Compatible with intended human exposure [3] Determines detection of cumulative effects or delayed toxicity
Endpoint Selection Clinical observations; Clinical pathology; Histopathology; Functional assessments [4] Comprehensive toxicity profiling requires multiple endpoint types

Computational and Database Approaches

Emerging Computational Toxicology Methods

The rapid advancement of computational power and machine learning algorithms has transformed toxicological profiling, enabling toxicity prediction before compound synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between chemical structures and biological activity, while more complex machine learning approaches can identify patterns in large, multidimensional datasets [2]. These methods are particularly valuable for early screening of compound libraries, prioritizing candidates for further development, and identifying structural features associated with toxicity.

The TOXRIC database represents a comprehensive resource that aggregates toxicological data, standardized attribute data, practical benchmarks, and molecular representation visualizations. It contains 113,372 compounds, 13 toxicity categories, and 1,474 toxicity endpoints covering both in vivo and in vitro measurements [2]. The database incorporates diverse feature types including structural, target, transcriptome, and metabolic data, providing ML-ready datasets that facilitate model development and validation [2].

Signal Transduction Pathway Analysis in Disease Modeling

Advanced techniques like Simultaneous Transcriptome-based Activity Profiling of Signal Transduction Pathway (STAP-STP) technology enable quantitative measurement of clinically relevant STP activity in cell and tissue samples. This approach uses Bayesian modeling-based computational models to infer STP activity scores from expression levels of defined sets of target genes [5]. Such methods allow direct comparison of pathway activities between disease states (like sepsis) and laboratory models, providing insights for drug development and model refinement [5].

G LPS LPS Exposure TLR4 TLR4 Activation LPS->TLR4 NFkB NFκB Pathway TLR4->NFkB Activates JAKSTAT JAK-STAT Pathway TLR4->JAKSTAT Activates Inflam Inflammatory Response NFkB->Inflam JAKSTAT->Inflam TGFb TGFβ Pathway ImmReg Immune Regulation TGFb->ImmReg Modulates AR Androgen Receptor Pathway AR->ImmReg Modulates

Immune Signaling Pathways: Key signal transduction pathways in inflammatory response models

Integration of Approaches and Conclusion

Framework for Integrating Traditional and Novel Approaches

A modern toxicological profile requires strategic integration of traditional mammalian studies with NAMs and computational approaches. This integrated framework should be designed to maximize information while optimizing resource use and adhering to ethical principles. A weight-of-evidence approach that considers results from multiple systems and methodologies provides the most robust safety assessment [1] [3].

The tiered testing strategy begins with in silico predictions and high-throughput in vitro screening to identify potential hazards and inform chemical selection or design. Promising candidates then progress to more complex 3D tissue models and targeted in vitro assays that assess specific endpoints. Traditional mammalian studies are reserved for later stages, focusing on compounds with the highest development potential and using designs refined by earlier non-animal data [1]. This approach exemplifies the 3Rs by ensuring animal studies are only conducted when necessary and are designed to maximize information gain.

Illustrative Case Study: 6'-Sialyllactose Sodium Salt

A recent toxicological evaluation of 6'-Sialyllactose (6'-SL) sodium salt produced by a novel method demonstrates the comprehensive assessment approach. The evaluation included genetic toxicity tests (bacterial reverse mutation assay, in vitro mammalian chromosome aberration test, and in vivo micronucleus test in mice), plus acute and 26-week repeated dose oral toxicity studies in rats [4]. All studies followed Good Laboratory Practice and relevant guidelines from the Korean Ministry of Food and Drug Safety [4].

The substance showed no evidence of genotoxicity across all assays and was not acutely toxic to rats at doses up to 6000 mg/kg body weight. The no observed adverse effect level (NOAEL) in the 26-week study was 6000 mg/kg bw/day, the highest dose tested, demonstrating a robust safety profile [4]. This case illustrates how traditional study designs remain valuable for comprehensive safety assessment while benefiting from prior knowledge gained through alternative methods.

Future Directions in Toxicological Assessment

The field of toxicology continues to evolve toward more human-relevant systems and predictive approaches. Technologies such as organ-on-a-chip systems, stem cell-derived models, and high-content screening methods are enhancing our ability to model human physiology and predict adverse outcomes. The increasing integration of computational toxicology and big data analytics allows for more sophisticated pattern recognition and model building [2].

Future frameworks will likely incorporate adverse outcome pathways (AOPs) that organize knowledge about measurable key events leading to adverse effects, facilitating the use of NAMs for regulatory decision-making [3]. As these approaches mature, toxicological profiling will become increasingly precise, human-relevant, and efficient—accelerating the development of safe compounds while further reducing reliance on traditional animal studies.

References

HPLC analytical method for fluazifop-P residue quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Fluazifop-P Residue Quantification

The enforcement residue definition for fluazifop-P in plant products is defined as the sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [1] [2]. The most sensitive and common analytical method for its determination at the required low levels is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The following workflow diagram outlines the complete analytical procedure, from sample preparation to final analysis:

G start Start: Honey Sample (5.0 g) sp1 Add 10 mL Ultrapure Water Agitate at 1750 rpm for 2 min start->sp1 sp2 Add 10 mL Acetonitrile:Ethyl Acetate (70:30, v/v) Agitate at 1750 rpm for 2 min sp1->sp2 sp3 Add Salts (MgSO₄, NaCl, Citrates) Agitate at 1750 rpm for 2 min Centrifuge at 4000 rpm for 5 min sp2->sp3 sp4 Transfer Organic Layer Freeze at -40°C for 2+ hours sp3->sp4 sp5 Dispersive-SPE Cleanup (MgSO₄ + PSA) Agitate & Centrifuge sp4->sp5 sp6 Evaporate to Dryness (Nitrogen stream, 45°C) sp5->sp6 branch Reconstitute for Analysis sp6->branch lc LC-MS/MS Analysis branch->lc For LC-MS/MS gc GC-MS/MS Analysis branch->gc For GC-MS/MS end_lc LC-MS/MS Data lc->end_lc end_gc GC-MS/MS Data gc->end_gc

Detailed Experimental Protocols

Sample Preparation (Modified QuEChERS)

This protocol is optimized for honey but can be adapted for other matrices like tomatoes and carrots [3] [1].

  • Weighing and Hydration: Accurately weigh 5.0 g ± 0.1 g of honey into a 50 mL polypropylene tube. Add 10.0 mL of ultrapure water and agitate the mixture at 1750 rpm for 2 minutes to ensure complete dissolution and homogenization [3].
  • Solvent Extraction: Add 10.0 mL of a pre-mixed solvent solution of acetonitrile and ethyl acetate (70:30, v/v). Agitate the tube vigorously at 1750 rpm for 2 minutes [3].
  • Salting-Out: To the mixture, add a salt packet containing 4.0 g of anhydrous magnesium sulfate (MgSO₄), 1.0 g of sodium chloride (NaCl), 1.0 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Immediately agitate at 1750 rpm for 2 minutes to prevent clumping, and then centrifuge at approximately 4000 rpm for 5 minutes to achieve phase separation [3].
  • Clean-up (Dispersive-SPE): Transfer the entire organic supernatant (about 6 mL) to a 15 mL tube containing a mixture of 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. Agitate for 1 minute and centrifuge at 3600 rpm for 5 minutes [3].
  • Concentration: Transfer 4.0 mL of the clean extract into two separate glass tubes. Evaporate to complete dryness under a gentle stream of nitrogen in a water bath maintained at 45°C [3].
  • Reconstitution:
    • For LC-MS/MS Analysis: Reconstitute the dried residue with 200 µL of a mixture of methanol and water (1:1, v/v), where both solvents contain 5 mM ammonium formate and 0.01% formic acid. Vortex for 1 minute after 30 minutes of reconstitution time [3].
    • For GC-MS/MS Analysis: Reconstitute the dried residue with 200 µL of acetonitrile:ethyl acetate (7:3, v/v) containing 6 µL of an analyte protectant solution (e.g., 10 mg/mL gluconolactone and 5 mg/mL D-sorbitol in acetonitrile:water) [3].
Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This is the preferred and most sensitive method for fluazifop-P quantification [3] [1].

  • Liquid Chromatography Conditions:
    • Column: Zorbax SB-C18 Rapid Resolution HT (4.6 × 150 mm, 1.8 µm) or equivalent.
    • Column Temperature: 40°C.
    • Mobile Phase: Phase A: Water with 5 mM ammonium formate and 0.01% formic acid; Phase B: Methanol with 5 mM ammonium formate and 0.01% formic acid.
    • Gradient Program: | Time (min) | % Phase B | | :--- | :--- | | 0.0 | 90% | | 2.0 | 50% | | 20.0 | 100% | | 25.0 | 100% (Post-run) |
    • Flow Rate: 0.6 mL/min.
    • Injection Volume: 5 µL [3].
  • Mass Spectrometry Conditions:
    • Ionization: Electrospray Ionization (ESI), positive and/or negative mode.
    • Source Parameters:
      • Gas Temperature: 120°C
      • Gas Flow: 15 L/min
      • Nebulizer: 45 psi
      • Sheath Gas Heater: 300°C
      • Sheath Gas Flow: 12 L/min
      • Capillary Voltage: 3500 V (positive and negative) [3].

Quantitative Data and Validation

Method validation is critical to demonstrate that the analytical procedure is suitable for its intended purpose. The following tables summarize key validation parameters and regulatory thresholds.

Table 1: Analytical Method Sensitivity for Pesticides in Honey This data is based on a validated multi-residue method for 168 pesticides [3].

Analysis Technique Number of Analytes Limit of Detection (LOD) Range (mg/kg) Limit of Quantification (LOQ) Range (mg/kg)
LC-MS/MS 127 0.0001 – 0.0004 0.0002 – 0.0008
GC-MS/MS 41 0.001 – 0.004 0.002 – 0.008

Table 2: MRLs and Method Performance for Fluazifop-P in Selected Crops Data from European Food Safety Authority (EFSA) Reasoned Opinions [1] [2].

Commodity Existing EU MRL (mg/kg) Proposed/Validated LOQ (mg/kg) Enforcement Residue Definition
Tomato 0.01* 0.01 Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [1]
Carrot 0.3 0.01 Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [2]
Courgette 0.01* 0.01 Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [2]

\The MRL is set at the Limit of Quantification (LOQ)*

Important Considerations for Method Implementation

  • Toxicological Reference Values: When performing a consumer risk assessment, the established toxicological reference values for fluazifop-P are an Acceptable Daily Intake (ADI) of 0.01 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.017 mg/kg body weight [1] [2].
  • Scope of the Protocol: The QuEChERS and LC-MS/MS protocol detailed here is highly effective but was validated in the context of a multi-residue method for honey [3]. For specific crops like tomatoes and carrots, the method is noted as "adequate" or "sufficiently validated," but some sample preparation steps may require matrix-specific optimization [1] [2].
  • Analyte Coverage: Ensure your MS/MS method is tuned to detect not only the parent fluazifop-P acid but also its esters (like fluazifop-P-butyl) and conjugates to comply with the enforcement residue definition [1].

I hope these detailed application notes and protocols are helpful for your research and analytical development. Should you require further clarification on any of the steps or need information on a specific matrix, please feel free to ask.

References

Comprehensive Protocol for Post-Emergence Grass Weed Control: Application Notes and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Principles

Post-emergence herbicides are a critical component of integrated weed management systems in row crops. Their efficacy is profoundly influenced by application timing, which is directly linked to weed seedling size. The fundamental principle for researchers and practitioners is to target weeds when they are small, ideally before they exceed 4 inches in height. [1] As weeds grow larger, their ability to survive herbicide application increases due to factors such as more growing points, thicker cuticles, and reduced herbicide translocation. [1] Furthermore, rapidly growing weeds like waterhemp can grow up to one inch per day under favorable conditions, creating a very narrow window for optimal control. [1] This document details the experimental protocols and data-driven guidelines for determining the precise application timing for post-emergence grass weed control.

Quantitative Timing and Sizing Data

A synthesis of research data provides clear quantitative thresholds for application timing. The following table summarizes key size and timing parameters for major grass weed species.

Table 1: Optimal Post-Emergence Application Windows for Key Grass Weeds

Weed Species Maximum Target Height (inches) Key Emergence Period Growth Notes
Giant Foxtail (Setaria faberi) 3-4 [1] Early-season peak [2] Common summer annual; early control is critical.
Large Crabgrass (Digitaria sanguinalis) 3-4 [1] Early-season peak [2] Rapid growth in warm, moist conditions.
Smooth Crabgrass (Digitaria ischaemum) 3-4 [1] Early-season peak [2] Similar management to large crabgrass.
Barnyardgrass (Echinochloa crus-galli) 3-4 [1] Early- to mid-season peak [2] Can exhibit a delayed emergence peak compared to other summer annuals.
Waterhemp (Amaranthus tuberculatus) 3-4 [1] [3] Protracted emergence [2] Can germinate into August; grows ~1 inch/day. [1]

Experimental Protocols for Timing Determination

To standardize research and validation, the following experimental protocols are recommended.

Protocol A: Field Scouting and Growth Stage Monitoring

This protocol establishes a methodology for determining the optimal application window through direct field observation.

  • Objective: To empirically determine the density and growth stage of weed populations for timing post-emergence applications.
  • Materials: Field plots, quadrat (e.g., 1m²), ruler or standardized height stick, data recording equipment.
  • Methodology:
    • Scouting Schedule: Initiate scouting immediately after crop emergence. Conduct counts at least weekly, as weed emergence can be rapid. [1]
    • Sampling: Use a randomized quadrat sampling technique across the field. Record the number and species of weeds present.
    • Growth Staging: Measure the height of the dominant weed species in each quadrat. Record the average and maximum heights observed.
    • Action Threshold: The application trigger is when the target weed species reach an average height of 2-3 inches, ensuring the application occurs before they exceed the 4-inch threshold. [1] [4]
  • Data Analysis: Plot weed density and height over time. The application window is identified as the period when the curve of weed height intersects the 2-3 inch threshold.
Protocol B: Modeling Emergence Using the Differential Gompertz Function

For a more predictive approach, modeling emergence patterns can optimize timing.

  • Objective: To use the differential form of a sigmoidal function (e.g., Gompertz) to predict the peak emergence rate and time control measures. [5]
  • Materials: Historical or in-season weed emergence count data, soil temperature and moisture data, computational software for non-linear regression.
  • Methodology: [5]
    • Data Collection: Perform weekly counts of emerged weeds per unit area (e.g., per m²).
    • Thermal Time Calculation: Calculate cumulative growing degree days (GDD) or hydrothermal time from a predetermined start date (e.g., one week before first emergence).
    • Model Fitting: Fit the differential form of the Gompertz function to the relationship between emergence rate and cumulative emergence. The differential form is expressed as: dE/dt = μm * A * e^(-μm * t), where dE/dt is the emergence speed, μm is a constant related to the emergence rate, and t is thermal or hydrothermal time.
    • Timing Decision: The model identifies when the emergence rate (dE/dt) begins to decrease. The optimal timing for a post-emergence control measure is when this derivative falls below a set threshold, which should be based on the economic threshold of the species.
  • Validation: This methodology has shown a correlation of 0.99 between predicted and observed emergence in 39 data sets. [5]

The workflow for determining application timing, integrating both field scouting and modeling approaches, is visualized below.

G Start Start: Weed Management Planning Scouting Weekly Field Scouting & Counts Start->Scouting Model Model Emergence Pattern (Differential Gompertz) Scouting->Model Collect Data Decision Decision Point Model->Decision Apply Apply Post-Emergence Herbicide Decision->Apply Weeds < 4 inches AND Emergence Rate Decreasing Monitor Monitor for Late Flushes Decision->Monitor Weeds > 4 inches OR Conditions Poor Apply->Monitor

Critical Application Factors and Environmental Conditions

Successful application is not solely dependent on timing relative to weed size. Environmental conditions before, during, and after application play a decisive role. A large-scale analysis of over 10,000 herbicide evaluation trials found that the probability of achieving ≥85% control deteriorates when the average temperature in the first 10 days after application is outside the 19-25°C range. [6] Furthermore, dry conditions before application can reduce efficacy by increasing cuticular wax thickness and reducing herbicide uptake. [6]

Table 2: Environmental Impact on Post-Emergence Herbicide Efficacy

Factor Optimal Condition Effect on Herbicide Efficacy Experimental Consideration
Temperature 19-25°C (first 10 DAA) [6] Controls outside this range reduce probability of success. Monitor air and soil temperature; avoid applications during heat waves.
Drought Stress Avoid application on drought-stressed weeds. [1] Reduced plant growth and herbicide uptake; thicker cuticle. [6] In dry conditions, consider adjuvants to improve penetration. [4]
Rainfastness 4-6 hours of dry weather post-application. [1] Rainfall within this window can wash off herbicide before absorption. Check specific herbicide labels for required rain-free periods.
Time of Day Avoid temperature inversions (often at sunrise/sunset). [1] Inversions trap spray droplets, increasing off-target drift risk. Apply when wind speed is between 5-10 mph for good droplet dispersal. [1]
Weed Moisture Status Weeds actively growing. Optimal translocation and metabolic activity. Avoid spraying when plants are wilted (e.g., mid-day heat).

Herbicide Selection and Programmatic Approach

Choosing the right herbicide and using it within a integrated program is essential for long-term success and resistance management.

  • Systemic vs. Contact Herbicides: Researchers must select herbicides based on their mode of action. Systemic herbicides (e.g., glyphosate, 2,4-D) are absorbed and translocated, making them effective against perennials but slower-acting. Contact herbicides (e.g., glufosinate, fomesafen) destroy tissue on contact, providing quicker burndown but requiring thorough coverage and being less effective on large perennials. [1]
  • Multiple Modes of Action (MoA): To broaden the spectrum of control and mitigate herbicide resistance, applications should include multiple effective MoAs. [1] [4] For example, a program using glufosinate (MoA Group 10) followed by a mix of 2,4-D (MoA Group 4) and glyphosate (MoA Group 9) has been shown to provide superior control of tough weeds like common lambsquarters. [7]
  • Sequencing and Residual Herbicides: A single post-emergence application is often insufficient. Research in Enlist E3 soybeans demonstrates that an early post-emergence application (at the V1 crop stage) followed by a mid-post application is significantly more effective than a single, later application. [7] Furthermore, tank-mixing a residual herbicide with the post-emergence application can suppress later-emerging flushes of weeds, such as waterhemp that germinates into August. [1]

The following diagram illustrates the integrated workflow of a successful multi-tactic post-emergence program.

G PreEmergence Apply Pre-Emergence Herbicide with Residual Scout Scout at Crop Emergence PreEmergence->Scout EarlyPost Early Post-Emergence (e.g., V1) Multiple MoAs, Add Residual Scout->EarlyPost Weeds < 4 inches Scout2 Scout 10-14 DAA EarlyPost->Scout2 MidPost Mid Post-Emergence (e.g., V3-V4) if needed Scout2->MidPost Late Flush Present Success Season-Long Control Scout2->Success No Escapes MidPost->Success

Conclusion

The efficacy of post-emergence grass weed control is inextricably linked to precise application timing. The protocols and data presented herein provide researchers with a framework to base control measures on quantitative size thresholds (<4 inches) and predictive emergence modeling. Success is further dependent on optimizing for environmental conditions, particularly temperature and moisture, and integrating post-emergence applications within a broader program that includes pre-emergence residuals and multiple modes of action. Adherence to these detailed application notes will enhance control consistency, protect crop yields, and delay the development of herbicide resistance.

References

surfactant requirements for fluazifop-P-butyl efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Surfactant Requirements and Application Protocols

The table below summarizes the key adjuvant recommendations for fluazifop-P-butyl from various research and label sources:

Source / Context Recommended Adjuvant Specification / Concentration Primary Function / Note
Turfgrass Renovation (Field Study) [1] Nonionic Surfactant 0.25% (v/v) Standard requirement for tank mixes with this compound.
Ornamental Weeds (Extension Guide) [2] Nonionic Surfactant 0.25% by volume Required for optimum results; ensures thorough coverage.
General Herbicide Guide [3] Nonionic Surfactant (NIS) As per label A standard, all-purpose recommendation for this compound.
University Herbicide Reference [4] Oil Adjuvant or Nonionic Surfactant As per label Required for maximum efficacy.

Supporting Experimental Data and Context

The requirement for surfactants is consistently highlighted across experimental studies and product labels to ensure maximum herbicide efficacy:

  • Critical Role of Adjuvants: Surfactants enhance herbicide performance by reducing the surface tension of spray droplets, improving spreading and sticking on the leaf surface, and increasing the penetration of the active ingredient through the waxy leaf cuticle [3]. This leads to better absorption and uptake.
  • Experimental Confirmation: In a field study on hybrid bermudagrass control, a tank mix of glyphosate and this compound that included a nonionic surfactant at 0.25% (v/v) provided 99% control when applied sequentially three times [1].
  • Application Conditions: For best results, apply this compound when target grasses are actively growing and not under stress from drought, low temperatures, or high humidity [4]. Thorough coverage is essential, but spraying to the point of runoff should be avoided [2].

Detailed Application Protocol for Experimental Use

The following workflow outlines a general application protocol derived from experimental studies. Specific conditions (e.g., grass species, growth stage) should be optimized based on research objectives.

start 1. Prepare Tank Mix a1 Add herbicides to spray tank (e.g., this compound) start->a1 a2 Add required non-ionic surfactant at 0.25% v/v concentration a1->a2 a3 Add other adjuvants if required (e.g., Ammonium Sulfate) a2->a3 apply 2. Apply Treatment a3->apply b1 Target: Actively growing grasses at 2-5 leaf stage apply->b1 b2 Ensure thorough leaf coverage without runoff b1->b2 b3 Avoid application under plant stress conditions b2->b3 eval 3. Monitor & Evaluate b3->eval c1 Observe initial growth inhibition (2-3 days) eval->c1 c2 Assess meristem necrosis and leaf yellowing (7-10 days) c1->c2 c3 Conduct final efficacy assessment (3-4 weeks) c2->c3

Key Considerations for Researchers

  • Surfactant Specificity: The consistent specification is for a non-ionic surfactant; anionic, organosilicone, or oil-based surfactants should not be assumed to be equivalent unless specified by a particular experimental protocol [2] [3].
  • Ammonium Sulfate (AMS) as an Additive: While not a surfactant, AMS is noted in some studies for its role in enhancing herbicide efficacy, particularly in hard water by preventing the tie-up of active ingredients and potentially improving absorption [1] [3]. Its use can be considered in conjunction with a non-ionic surfactant where appropriate.
  • Herbicide Tank Mixes: Research indicates that this compound is often used in combination with other herbicides, such as glyphosate. In these cases, adjuvant requirements must be checked for all components in the mixture [1].

References

Comprehensive Guide to Residue Trial Design for Establishing Maximum Residue Limits (MRLs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Maximum Residue Limits (MRLs) are the highest levels of pesticide residues legally tolerated in or on food or feed when pesticides are applied correctly following Good Agricultural Practice (GAP). MRLs are set based on comprehensive residue data to ensure consumer safety and are used for enforcement purposes to monitor chemical misuse. The establishment of MRLs relies on supervised residue trials that must predict the highest residues likely to occur under representative conditions of normal farming practice [1].

The core objective of crop residue trials is to establish, in accordance with good agricultural practice, the likely residue levels in crops at the time of harvest or grazing. These trials determine the rate of residue decline and provide the necessary data to establish a new MRL or amend an existing one. Furthermore, this data supports the proposal of a withholding period that is compatible with good agricultural practice, ensuring that residues do not exceed safe levels at the time of consumption [1].

Residue Trial Design and Site Selection

The design of residue trials must encompass a range of agricultural and climatic conditions to accurately capture the variation in residue levels. Key factors influencing residue magnitude include growth dilution, the ratio of crop surface to mass, product volatility, and the degree of absorption into the commodity. All these factors must be considered when designing trials that represent the spectrum of conditions under which the pesticide will be used [1].

Site Selection and Replication

Table 1: Trial Site Selection Criteria

Factor Consideration Rationale
Geographic Location Major cultivation areas with varying climates Covers variation due to climatic and seasonal differences
Soil Types Different representative soil types Accounts for potential differences in uptake and persistence
Cropping Systems Common agricultural practices Ensures relevance to actual use conditions
Number of Sites Minimum over two growing seasons Captures seasonal and inter-annual variability
Replication Usually not needed at individual sites Site-to-site variation typically exceeds within-site variation

Trials should be conducted in the major areas of cultivation or production of the crop, covering a range of representative conditions. This includes climatic variation, seasonal variation, differing soil types, and different cropping systems. Areas with atypical conditions should generally be avoided unless normal pesticide use under those conditions is expected to result in higher residues. In general, trials should be carried out over a minimum of two growing seasons for crops with a single, relatively narrow harvest period, such as cereals and tree fruits. For crops with extended growing seasons, like many vegetables, data from two different growing seasons may be sufficient [1].

Variations in residue levels between replicate samples at individual sites are typically small compared to variations across different sites. Therefore, it is usually not necessary to replicate treatments at individual sites. However, having three or four replicates at one site can be useful to study experimental variation. Plot sizes must be large enough to apply the pesticide under normal commercial conditions and provide sufficient quantities of representative crop samples for analysis [1].

Application of the Pesticide

Table 2: Pesticide Application Parameters

Parameter Requirement Details
Formulation Market formulation The formulation intended to be sold must be used in trials
Application Rate Maximum label rate (1x) Some trials at double the rate (2x) are recommended
Growth Stage Clearly identified Use terms like pre-emergent, flowering, or BBCH codes
Method of Application Normal commercial practice Equipment must be calibrated for uniformity
Number & Timing Maximum number, minimum intervals Final application closest to harvest has greatest influence

Applications must reflect the recommendations on the proposed product label. The formulation used in the trials should be the one to be marketed. The stage of crop growth at application must be clearly identified, as residue persistence is dependent on timing. The method of application should use equipment similar to that used in normal commercial practice and must be properly calibrated [1].

Trials must include the maximum rate (1x) likely to be recommended on the label. Conducting some trials at a double rate (2x) is also recommended, as this data can be valuable if there is a future need to increase the use rate. The maximum number of applications and the minimum intervals between them, as proposed on the label, should be studied. The final application before harvest generally has the greatest influence on the magnitude of residues at harvest [1].

Analytical Method Validation and Residue Analysis

A critical component of MRL establishment is the use of a validated analytical method to ensure the reliability and accuracy of residue measurements. Method validation provides objective evidence that a method is fit for its intended purpose by testing various performance characteristics against predefined acceptance criteria [2].

Sample Preparation and Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique is widely used for multi-residue analysis due to its efficiency. The process involves extracting homogenized samples with an organic solvent like acetonitrile, followed by a phase separation using salts. A cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and anhydrous magnesium sulfate is then performed to remove interfering substances such as sugars and organic acids [2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is one of the most widely used techniques for pesticide residue analysis due to its ability to perform multi-residue analysis quickly with remarkable sensitivity. The method optimization includes chromatographic separation and mass spectrometric parameters to achieve optimum response for each pesticide [2].

Method Validation Parameters

Method validation for pesticide residues should follow established guidelines, such as the SANTE guidelines, and assess the following key parameters [2]:

  • Specificity: The method should show no interferences from matrix components at the retention times of the target pesticides.
  • Linearity: The calibration curve should demonstrate excellent linearity, typically with a correlation coefficient (R²) exceeding 0.99.
  • Matrix Effect: The influence of the sample matrix on the analysis should be minimal, ideally within a range of ±20%.
  • Trueness and Precision: Demonstrated through recovery experiments. Average recoveries of more than 70% with a relative standard deviation (RSD) of less than 20% are generally considered acceptable.
  • Limit of Quantification (LOQ): The lowest level at which the analyte can be reliably quantified. The validated method should successfully quantify residues at sufficiently low levels, such as 5 μg/kg for many compounds.

Additionally, Measurement Uncertainty (MU) should be estimated based on the validation data, often using a top-down approach that incorporates trueness and precision data. The estimated MU values should ideally be below a default limit of 50% [2].

Workflow for MRL Establishment

The following diagram visualizes the comprehensive workflow from trial initiation to MRL establishment, integrating the key design, analytical, and data evaluation components.

mrls_workflow MRL Establishment Workflow start Define Purpose & GAP plan Design Trial Protocol start->plan Based on proposed label claims site Select Trial Sites plan->site Cover climatic, soil, seasonal variation apply Apply Pesticide (Max Rate, Max Frequency) site->apply Follow GAP sample Collect & Prepare Samples apply->sample At critical timing (e.g., harvest) analyze Analyze Residues (Validated Method, e.g., QuEChERS/LC-MS/MS) sample->analyze Extract and clean-up data Compile & Analyze Data analyze->data Generate validated residue data mrl_prop Propose MRL data->mrl_prop Statistical analysis of highest residues submit Submit Comprehensive Dossier to Authority mrl_prop->submit Incl. trial reports & method validation mrl_set MRL Established submit->mrl_set Regulatory review and approval

Data Requirements and MRL Setting Process

The data generated from the supervised residue trials form the basis for estimating the MRL. The chosen test conditions must predict the highest residues that may reasonably arise and be representative of normal farming practices. Data requirements for setting MRLs, including the comparability of residue trials and the extrapolation of residue data, are detailed in regulatory documents such as SANTE/2019/12752 [3].

A sufficient number of trials, guided by the principles in Section 2, must be conducted to provide a robust dataset for statistical analysis. The MRL is set based on the highest residue levels observed from these trials that are consistent with Good Agricultural Practice. It is a fundamental principle that MRLs are based on good agricultural practice and will never be higher than can be justified on toxicological grounds [1].

Conclusion

Establishing scientifically sound MRLs requires meticulously designed residue trials that accurately reflect the highest residue levels expected under diverse and representative conditions of authorized use. Adherence to fundamental principles of trial design, GAP, and rigorous analytical method validation is paramount. The resulting data ensures that set MRLs protect consumer health while facilitating agricultural production and trade.

References

Comprehensive Application Notes and Protocols: Stereoselective Synthesis of R-Enantiomer Fluazifop-P

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluazifop-P-butyl

This compound is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate family (commonly known as "fops"). It specifically controls grass weeds in broad-leaved crops by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. The herbicidal activity resides exclusively in the R-enantiomer (this compound), while the S-enantiomer is biologically inactive. This stereospecificity has driven the development of stereoselective synthesis methods to produce the optically pure R-enantiomer, minimizing environmental loading and improving efficacy.

The transition from racemic fluazifop-butyl to the enantiopure R-form represents a significant advancement in agrochemical sustainability. Commercial production now focuses exclusively on the active enantiomer, reducing the application rate and environmental impact. These application notes provide detailed protocols for the stereoselective synthesis, analysis, and testing of this compound, supporting researchers in developing efficient and environmentally conscious production methods.

Chemical Properties and Specifications

Basic Chemical Characteristics

Table 1: Fundamental chemical properties of this compound

Property Specification Reference
IUPAC Name butyl (2R)-2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate [1]
CAS Registry Number 79241-46-6 [1]
Molecular Formula C₁₉H₂₀F₃NO₄ [1]
Molecular Mass 383.36 g/mol [1]
Active Substance Purity ≥900 g/kg (90%) [1]
Chemical Structure Chemical structure [1]
Physicochemical Properties

Table 2: Physicochemical properties of this compound

Property Value Conditions/Method Reference
Water Solubility 0.93 mg/L 20°C, pH 7 [1]
Organic Solvent Solubility Miscible Xylene, acetone, methanol, toluene [1]
Melting Point -46°C - [1]
Boiling Point Decomposes before boiling - [1]
Degradation Temperature 216°C - [1]
Flash Point 225°C - [2]

Synthetic Chemistry and Stereoselective Routes

Historical Context and Racemic Synthesis

The discovery of fluazifop emerged from competitive research in the 1970s to develop grass-selective herbicides for broad-leaved crops. The initial synthetic approach produced racemic fluazifop-butyl, where the active R-enantiomer comprised only 50% of the product. The early synthetic route involved:

  • Nucleophilic substitution between hydroquinone and 2-chloro-5-trifluoromethyl pyridine to form the pyridyl ether intermediate
  • Subsequent etherification with the butyl ester of 2-bromopropionic acid
  • Purification through crystallization or chromatography to isolate the final product

This non-stereoselective approach resulted in equal amounts of both R and S enantiomers, meaning half of the product was herbicidally inactive, resulting in unnecessary chemical waste and environmental burden.

Contemporary Stereoselective Synthesis

Modern production methods focus on stereoselective synthesis to exclusively produce the herbicidally active R-enantiomer. The commercial process involves:

  • Chiral starting materials derived from natural chiral pools such as alanine and lactic acid
  • Stereoselective coupling of the aryloxyphenoxy core with R-configured propionate derivatives
  • Esterification with butanol to form the final butyl ester product
  • Purification through crystallisation or chromatography to ensure high enantiomeric purity

The stereoselective process ensures that the final product contains ≥90% active R-enantiomer, maximizing herbicidal activity while minimizing the environmental load of inactive isomers.

G Stereoselective Synthesis Workflow for this compound node1 Chiral Starting Materials (Lactic Acid, Alanine) node2 Pyridyl Ether Intermediate Synthesis node1->node2 Nucleophilic substitution node3 Stereoselective Coupling with R-Propionate node2->node3 Chiral coupling node4 Esterification with Butanol node3->node4 Esterification node5 Purification (Crystallization/Chromatography) node4->node5 Crude product node6 This compound (Enantiopure R-Isomer) node5->node6 Final isolation

Figure 1: Stereoselective Synthesis Workflow for this compound

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound
4.1.1 Materials and Reagents
  • Chiral starting material: (R)-2-chloropropionic acid (≥98% enantiomeric excess)
  • Intermediate: 5-(trifluoromethyl)-2-pyridinol (≥95% purity)
  • Coupling agent: 4-Hydroxyphenol (hydroquinone, ≥99% purity)
  • Esterification agent: n-Butanol (anhydrous, ≥99.5%)
  • Catalyst: Potassium carbonate (anhydrous) and p-toluenesulfonic acid
  • Solvents: Acetone (anhydrous), toluene, ethyl acetate, hexane (HPLC grade)
  • Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, separation funnel, rotary evaporator, chromatography column
4.1.2 Step-by-Step Procedure
  • Synthesis of Pyridyl Ether Intermediate

    • Charge 500 mL round-bottom flask with 5-(trifluoromethyl)-2-pyridinol (0.5 mol, 89.5 g)
    • Add hydroquinone (0.5 mol, 55 g) and anhydrous potassium carbonate (1.0 mol, 138 g)
    • Add 300 mL anhydrous acetone as solvent
    • Reflux at 65°C for 12 hours with continuous stirring
    • Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3)
    • Cool to room temperature and filter to remove inorganic salts
    • Concentrate filtrate under reduced pressure to obtain crude intermediate
    • Purify by recrystallization from ethanol/water mixture
  • Stereoselective Coupling with R-Propionate

    • Dissolve pyridyl ether intermediate (0.4 mol) in dry toluene (400 mL)
    • Add (R)-2-chloropropionic acid (0.44 mol, 41.5 g) and K₂CO₃ (0.8 mol, 110.5 g)
    • Add phase transfer catalyst (tetrabutylammonium bromide, 5 mmol)
    • Heat at 85°C for 8 hours under nitrogen atmosphere
    • Cool mixture and wash with 5% NaOH solution (2 × 200 mL)
    • Separate organic layer and dry over anhydrous Na₂SO₄
    • Filter and concentrate to yield (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid
  • Esterification to Butyl Ester

    • Dissolve R-acid intermediate (0.3 mol) in n-butanol (500 mL)
    • Add p-toluenesulfonic acid (0.03 mol, 5.2 g) as catalyst
    • Reflux at 120°C for 6 hours using Dean-Stark apparatus for water removal
    • Cool to room temperature and neutralize with saturated NaHCO₃ solution
    • Extract with ethyl acetate (3 × 200 mL)
    • Combine organic layers and wash with brine
    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure
  • Purification and Isolation

    • Dissolve crude product in minimal hexane:ethyl acetate (9:1)
    • Load onto silica gel column (300 g)
    • Elute with gradient from hexane:ethyl acetate (9:1) to (7:3)
    • Collect fractions containing pure this compound (Rf = 0.4 in 8:2 hexane:ethyl acetate)
    • Combine fractions and evaporate to yield pure this compound as a straw-colored liquid
    • Determine enantiomeric purity by chiral HPLC (see Analytical Methods section)
Protocol 2: Enantiomeric Purity Analysis
4.2.1 Chiral HPLC Method
  • Column: Chiralpak AD-RH (150 × 4.6 mm, 5 μm)
  • Mobile phase: n-hexane:isopropanol:trifluoroacetic acid (95:5:0.1, v/v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Column temperature: 25°C
  • Injection volume: 10 μL
  • Sample concentration: 1 mg/mL in mobile phase
  • Retention times: R-enantiomer: 8.5 min; S-enantiomer: 10.2 min
4.2.2 Acceptance Criteria
  • Enantiomeric excess: ≥98% R-enantiomer
  • Chemical purity: ≥90% by area normalization
  • S-enantiomer impurity: ≤2%

Analytical Methods and Environmental Monitoring

Enantioselective Environmental Analysis

The enantioselective behavior of fluazifop-butyl in environmental matrices provides critical insights for ecological risk assessment. Research has demonstrated that degradation rates differ significantly between enantiomers across various environmental conditions.

Table 3: Enantioselective degradation of fluazifop-butyl in different matrices

Matrix Half-life R-enantiomer (days) Half-life S-enantiomer (days) Degradation Preference Reference
Tomato 2.84 1.62 S-enantiomer faster [3]
Cucumber 2.71 1.58 S-enantiomer faster [3]
Pakchoi 1.62 2.84 R-enantiomer faster [3]
Rape 1.85 2.65 R-enantiomer faster [3]
Soil 2.28 2.84 R-enantiomer faster [3]
Microbial Culture Persistent 1.24 S-enantiomer faster [4]
Metabolic Pathway Analysis

Fluazifop-butyl undergoes rapid hydrolysis to its acid metabolite (fluazifop-P) in both plants and soil. The metabolic pathway involves:

  • Initial hydrolysis: Cleavage of butyl ester to form fluazifop acid
  • Further degradation: Breakdown to 4-(5-trifluoromethyl-2-pyridyl)oxyphenol
  • Ring cleavage: Formation of 5-trifluoromethyl-2-hydroxypyridine
  • Complete mineralization: Conversion to CO₂ and water

The R-enantiomer demonstrates greater environmental persistence in most matrices, supporting the agricultural efficacy of enantiopure this compound but requiring monitoring to prevent accumulation.

G Environmental Degradation Pathway of this compound node1 This compound (R-Enantiomer) node2 Fluazifop-P Acid (Primary Metabolite) node1->node2 Ester hydrolysis Rapid in environment node3 4-(5-Trifluoromethyl- 2-pyridyl)oxyphenol node2->node3 Ether cleavage node4 5-Trifluoromethyl- 2-hydroxypyridine node3->node4 Aromatic ring modification node5 Further Degradation Products node4->node5 Ring cleavage node6 CO₂ + H₂O (Mineralization) node5->node6 Complete mineralization

Figure 2: Environmental Degradation Pathway of this compound

Biological Activity and Mechanism of Action

Target Site and Selectivity

This compound exhibits its herbicidal activity through specific inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid biosynthesis pathway. The mechanism involves:

  • R-enantiomer specificity: Only the R-configuration effectively binds to the ACCase enzyme
  • Selective toxicity: Targets the plastid isoform of ACCase found predominantly in grasses
  • Limited mammalian toxicity: Mammalian ACCase isoforms are unaffected, providing selective toxicity
  • Post-emergence activity: Applied to actively growing plants for optimal efficacy

The inhibition of fatty acid synthesis disrupts membrane formation and lipid-dependent processes, ultimately leading to plant death. Studies have demonstrated that the R-enantiomer causes 89% inhibition of fatty acid synthesis in barley leaf tissue at 100 μM concentration, while the S-enantiomer shows negligible activity.

Agricultural Applications

Table 4: Agricultural use patterns and target weeds for this compound

Crop Application Rate (g a.i./ha) Key Target Weeds Application Timing
Soybeans 150-500 Volunteer cereals, annual grasses Post-emergence, 2-6 leaf stage of weeds
Carrots 100-300 Annual and perennial grasses Post-emergence, actively growing weeds
Spinach 100-250 Grass weeds Post-emergence
Potatoes 150-400 Annual grasses Post-emergence, before tuber initiation
Ornamentals 100-300 Grass weeds Directed spray, actively growing weeds

Environmental and Toxicological Profile

Environmental Fate

This compound demonstrates favorable environmental characteristics:

  • Low persistence: Half-life of 1.24-2.28 days in various matrices
  • Limited mobility: Low aqueous solubility (0.93 mg/L) reduces leaching potential
  • Rapid degradation: Primarily to fluazifop acid, then to simpler metabolites
  • Low accumulation potential: Complete mineralization in environmental compartments
Toxicological Considerations

Recent toxicological studies have identified potential concerns requiring consideration in handling and application:

  • Reproductive toxicity: In vitro studies indicate potential effects on male reproductive cells (TM3 and TM4 cell lines) at high concentrations
  • Oxidative stress: Induction of reactive oxygen species (ROS) in non-target organisms
  • Apoptosis induction: Observed in testicular cell lines at elevated exposure levels
  • Low acute toxicity: Oral LD₅₀ in rats >2450 mg/kg, classifying as low toxicity

These findings highlight the importance of protective equipment during handling and adherence to application guidelines to minimize occupational exposure, despite the favorable environmental profile of this compound.

Regulatory Status and Quality Control

Global Regulatory Approvals

This compound is approved under EC Regulation 1107/2009 with expiration of inclusion on 31/05/2026. It is currently registered for use in multiple countries including:

  • European Union: Approved with minor variations in specific member states
  • United States: EPA registration active with established tolerance levels
  • Australia: Registered for use in various cropping systems
  • China: Remains registered despite phase-out in some countries
Quality Control Specifications
  • Active ingredient content: ≥90% this compound
  • Known impurities: 2-chloro-5-(trifluoromethyl)pyridine <1.5 g/kg
  • Enantiomeric purity: ≥98% R-enantiomer
  • Physical properties: Straw-colored liquid meeting specification limits
  • Storage stability: Maintains efficacy for 24 months under recommended conditions

Conclusion and Recommendations

The stereoselective synthesis of this compound represents a significant advancement in sustainable agrochemistry, providing targeted herbicidal activity while minimizing environmental loading. The detailed protocols presented enable reproducible production of enantiopure material with consistent biological efficacy.

Key recommendations for researchers and manufacturers include:

  • Implement rigorous chiral monitoring throughout synthesis to maintain enantiomeric purity
  • Employ green chemistry principles to optimize solvent use and waste reduction
  • Conduct regular resistance monitoring to preserve long-term product efficacy
  • Adhere to comprehensive safety protocols during manufacturing and handling

The development of stereoselective processes for agrochemicals like this compound establishes a paradigm for next-generation pesticide design, balancing agricultural productivity with environmental stewardship through targeted molecular design.

References

Current Herbicide Options for Broadleaved Crops (2025 Season)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes new and updated herbicide products relevant for broadleaved crops, based on the latest market introductions and label expansions [1] [2]. Always consult the official product label for specific application rates, timing, and crop suitability before use.

Product Name Active Ingredient(s) Herbicide Group(s) Target Crops Application Timing Key Target Weeds
Zalo [1] quizalofop-P-ethyl, glufosinate ammonium 1, 10 Glufosinate-resistant Soybeans, Canola Postemergence (POST) Annual broadleaf weeds and grasses
Surtain [1] saflufenacil, pyroxasulfone 14, 15 Field Corn Preemergence (PRE) & early POST Annual grasses and broadleaf weeds
Beyond Xtra [1] imazamox 2 Clearfield & Conventional Crops (e.g., dry beans, peas, alfalfa) Postemergence (POST) Broadleaf and grass species
Liberty Ultra [1] L-glufosinate 10 Glufosinate-resistant Soybeans, Corn Postemergence (POST) Broad-spectrum weed control
Resicore REV [1] acetochlor, mesotrione, clopyralid 15, 27, 4 Field Corn Preplant, PRE, POST Broadleaf and grass species
Kyber Pro [1] flumioxazin, metribuzin, pyroxasulfone 14, 5, 15 Soybeans Preplant & Preemergence (up to 3 days after planting) Broadleaf and grass species
Anthem Flex [1] pyroxasulfone, carfentrazone-ethyl 15, 14 Peas, Lentils, Sunflowers, Potatoes, etc. PRE & early POST Broadleaf and grass species
Reviton [2] Tergeo (a PPO inhibitor) 14 Barley, Canola, Peanuts, Pulse crops (dry peas) Burndown, Harvest Aid, Layby (Cotton) Controls >50 broadleaf and grass weeds

Detailed Experimental Protocol: UAV-Based Weed Detection and Classification

The following methodology is adapted from a research study that successfully used Unmanned Aerial Vehicles (UAVs) and Artificial Neural Networks (ANNs) to discriminate between broad-leaved and grass weeds in wide-row crops like sunflower and cotton [3]. This protocol provides a robust framework for generating precise weed maps for site-specific management.

Field Setup and Data Acquisition
  • Crop Selection: Conduct the study in wide-row broadleaf crops (e.g., sunflower, cotton) at an early growth stage (approximately 3-4 weeks after sowing), when the crop height is around 15-20 cm [3].
  • Platform and Sensor: Utilize a UAV (e.g., a quadcopter model MD4-1000) equipped with a high-resolution RGB camera (e.g., 24-megapixel Sony ILCE-6000). The UAV should be capable of autonomous flight via a waypoint navigation system [3].
  • Flight Parameters: Plan the flight to occur around solar noon to minimize shadows. Configure the UAV to fly at an altitude of 20 meters, achieving a ground spatial resolution of approximately 4 mm/pixel. Set image overlap to at least 74% (forward) and 70% (sideways) to ensure high-quality 3D model reconstruction [3].
  • Ground Control: Establish and survey at least six Ground Control Points (GCPs) distributed across the field (corners and center) using a high-precision GNSS receiver to ensure accurate georeferencing [3].
Image Processing and Orthomosaic Generation
  • Software: Process the captured UAV images using photogrammetric software such as Agisoft PhotoScan Professional.
  • Workflow:
    • Generate a 3D Point Cloud: Use the Structure-from-Motion (SfM) technique to create a dense 3D point cloud of the field.
    • Build a Digital Surface Model (DSM): Derive a DSM from the point cloud to obtain height information for each point.
    • Produce an Orthomosaic: Generate a georeferenced, high-resolution orthomosaic image of the entire field by merging all individual photos, correcting for perspective and topographic distortions [3].
Object-Based Image Analysis (OBIA) and Classification
  • Image Segmentation: Segment the orthomosaic into meaningful objects (groups of pixels) rather than classifying individual pixels. This helps reduce heterogeneity and incorporates spatial, spectral, and contextual information [3].
  • Feature Extraction: For each segmented object, extract features that will be used for classification. In the context of deep learning, this step is often automated by the neural network, but it can involve manual calculation of:
    • Spectral Features: Mean and standard deviation of Red, Green, and Blue values.
    • Morphological Features: Area, perimeter, and shape descriptors (e.g., roundness, elongation).
    • Textural Features: Data derived from Grey-Level Co-occurrence Matrices (GLCM) like contrast and homogeneity [4].
  • Model Training and Execution:
    • Classifier: Employ a Multilayer Perceptron (MLP), a type of Artificial Neural Network, to perform the classification [3].
    • Training: Manually label a set of objects from the orthomosaic into classes: Crop, Broad-leaved Weeds, Grass Weeds, and Soil. Use this labeled dataset to train the MLP model.
    • Output: The model will classify all objects in the field, producing a final weed infestation map that differentiates between the two weed types.

The workflow for this protocol is visualized in the following diagram:

Field Setup & Field Setup & Plan Flight Plan Flight UAV Flight & UAV Flight & Acquire RGB Imagery Acquire RGB Imagery Image Processing & Image Processing & Generate 3D Point Cloud (SfM) Generate 3D Point Cloud (SfM) Weed Classification & Weed Classification & Segment Image into Objects (OBIA) Segment Image into Objects (OBIA) Deploy GCPs Deploy GCPs Plan Flight->Deploy GCPs Deploy GCPs->Acquire RGB Imagery Acquire RGB Imagery->Generate 3D Point Cloud (SfM) Build Digital Surface Model (DSM) Build Digital Surface Model (DSM) Generate 3D Point Cloud (SfM)->Build Digital Surface Model (DSM) Create Georeferenced Orthomosaic Create Georeferenced Orthomosaic Build Digital Surface Model (DSM)->Create Georeferenced Orthomosaic Create Georeferenced Orthomosaic->Segment Image into Objects (OBIA) Extract Spectral & Morphological Features Extract Spectral & Morphological Features Segment Image into Objects (OBIA)->Extract Spectral & Morphological Features Train MLP Neural Network Train MLP Neural Network Extract Spectral & Morphological Features->Train MLP Neural Network Classify Objects (Crop, Weed, Soil) Classify Objects (Crop, Weed, Soil) Train MLP Neural Network->Classify Objects (Crop, Weed, Soil) Generate Weed Map Generate Weed Map Classify Objects (Crop, Weed, Soil)->Generate Weed Map

Herbicide Resistance Management: Site of Action Classification

A critical component of sustainable weed control is rotating herbicides with different sites of action (SOA) to delay resistance. The "Take Action Herbicide Classification Chart" is a key resource that organizes herbicides by their group number, color-codes them for easy reference, and lists resistant weed species [5]. The logical structure of this classification system is shown below.

Herbicide Site of Action Herbicide Site of Action Formulated Products Formulated Products Herbicide Site of Action->Formulated Products Resistant Weed Species Resistant Weed Species Herbicide Site of Action->Resistant Weed Species Group Number & Color Group Number & Color Herbicide Site of Action->Group Number & Color Active Ingredients Active Ingredients Formulated Products->Active Ingredients Aid in SOA Rotation Aid in SOA Rotation Group Number & Color->Aid in SOA Rotation Premix Herbicide Products Premix Herbicide Products Active Ingredients->Premix Herbicide Products Delay Herbicide Resistance Delay Herbicide Resistance Aid in SOA Rotation->Delay Herbicide Resistance

Discussion and Future Directions

Integrating the protocols and products described creates a powerful framework for precision weed management. The herbicide SOA chart guides the creation of robust, anti-resistance spray programs [5], while the UAV/ANN detection protocol enables timely and targeted herbicide application, minimizing environmental impact [3].

Future research should focus on fusing multiple data sources. For instance, combining the high-resolution spatial data from UAVs with hyperspectral or multispectral sensors could improve the discrimination between weed species that are visually similar [4]. Furthermore, leveraging deeper Convolutional Neural Networks (CNNs) could automate and enhance the feature extraction and classification process, potentially identifying specific weed species, not just groups [4].

References

Soil Residual Activity and Rotational Crop Considerations: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The regulation of detrimental soil organisms is a critical function of healthy agroecosystems, classified as Nature's Contributions to People (NCP) #10 [1]. This function is intrinsically linked to soil biodiversity and the complex interactions within the soil microbiome. The reservoir of bacterial, fungal, and viral pathogens in soil can be categorized by their degree of residency, ranging from permanent soil inhabitants to incidental pathogens [1]. The survival and impact of these pathogens depend on their interactions with the broader soil biological community, where mechanisms such as competition, antagonism, and parasitism play a key role in their suppression [1] [2].

The practice of crop rotation is a cornerstone strategy for leveraging these ecological principles. A recent global meta-analysis of over 3,600 field observations demonstrates that crop rotation consistently enhances total system yield, nutritional output, and farm revenue compared to continuous monoculture [3] [4]. These benefits are mediated through changes in the soil environment, including modifications to soil structure, organic matter, and, most importantly, the composition and function of microbial communities [2] [5] [6]. These notes provide a detailed protocol for researchers to evaluate the effects of rotational crops on soil biological activity and pathogen regulation.

Quantitative Benefits of Crop Rotation: A Meta-Analysis Overview

The following table summarizes the global benefits of crop rotation over continuous monoculture, as evidenced by a large-scale meta-analysis [4].

Table 1: Global Benefits of Crop Rotation Over Continuous Monoculture (System-Level Analysis)

Metric Average Increase with Crop Rotation Key Findings
Total Yield +23% (CI: 16%–31%) Legume pre-crops outperform non-legume pre-crops (+23% vs. +16% yield gain for subsequent crop) [3] [4].
Dietary Energy +24% (CI: 16%–32%) Enhances the caloric output of the production system [4].
Protein Content +14% (CI: 8%–21%) Improves the nutritional quality of the food supply [4].
Micronutrients Iron: +27%, Magnesium: +17%, Zinc: +17% Addresses "hidden hunger" by increasing nutrient density [4].
Farm Revenue +20% (CI: 12%–29%) Increases economic viability while providing ecosystem services [3] [4].
Yield Stability Higher (Lower year-to-year variability) Rotations stabilize yields in response to climatic variability [4].

The efficacy of crop rotation is influenced by the functional groups involved. For instance, using crop mixtures as pre-crops can increase subsequent cereal yields by up to 60%, while legume pre-crops provide a 20% average yield increase [4]. These benefits strengthen over years and can reduce nitrogen fertilizer input by 41-46% for staple cereals while maintaining high yields [4].

Experimental Protocols for Assessing Rotation Impacts

This section outlines key methodologies for evaluating how crop rotation and associated management practices affect soil health, microbial communities, and pathogen suppression.

Protocol 1: Field Trial Design for Rotation and Residue Management

This protocol is adapted from research investigating the synergistic effects of crop rotation and residue management on soil biological and physical properties [7] [8].

Objective: To evaluate the short-term effects of different crop rotation sequences and residue management strategies on soil quality indicators. Experimental Design:

  • Site Selection: Identify a representative field site. (Example: A study in South Africa used a Haplic Plinthosol in a semi-arid region [7]).
  • Treatment Structure: Implement a split-split plot arrangement in a randomized complete block design (RCBD) with three or four replications [7] [5].
    • Main Plots: Tillage Practices (e.g., Conventional Tillage vs. No-Till).
    • Sub-Plots: Crop Rotation Sequences (e.g., Maize-Fallow-Maize, Maize-Wheat-Soybean, etc.).
    • Sub-Sub Plots: Residue Management (e.g., Crop Residue Retention vs. Removal).
  • Duration: Studies typically run for a minimum of 3-5 years to capture meaningful changes [8] [5].
  • Soil Sampling: Collect soil samples from the surface layer (e.g., 0–15 cm depth) at the end of the experimental period. Samples should be air-dried and sieved (<2 mm) for analysis.

Data Collection and Analysis:

  • Soil Indicators: Analyze for soil organic carbon (SOC), microbial biomass carbon (MBC), pH, available phosphorus (P), potassium (K), and aggregate stability.
  • Soil Quality Index (SQI): Process the raw soil indicator data using a framework like the Soil Management Assessment Framework (SMAF). The SMAF algorithms convert raw data into unitless scores (0-1), which are integrated into an overall SQI for statistical comparison of treatments [7].
  • Statistical Analysis: Perform Analysis of Variance (ANOVA) to determine the significance of main effects (tillage, rotation, residue) and their interactions on the SQI and individual indicator scores [7].
Protocol 2: Assessing Soil Microbial Community Response

This protocol focuses on measuring changes in the soil microbiome in response to crop rotation and inputs like fungicides [5] [6].

Objective: To characterize the impact of crop rotation length and fungicide application on microbial biomass, diversity, and enzyme activities in the wheat rhizosphere. Experimental Design:

  • Rotations: Establish rotations of varying complexity (e.g., 2-year, 3-year, and stacked rotations) [5].
  • Factor: Include a factor for fungicide application (+/-) within each rotation, using products and application timings relevant to the crops in the rotation [5].
  • Sampling: In the final year of the rotation, collect rhizosphere soil from the base of the target crop (e.g., wheat). The sample should include soil firmly attached to the root system [5].

Laboratory and Bioinformatics Analysis:

  • Microbial Biomass: Quantify Microbial Biomass Carbon (MBC) using the chloroform fumigation-extraction method.
  • Enzyme Activities: Assess the activities of key enzymes involved in nutrient cycling, such as β-glucosidase (C cycling), arylsulphatase (S cycling), and acid phosphomonoesterase (P cycling) [5].
  • Microbial Community Analysis:
    • DNA Extraction: Extract total genomic DNA from soil samples.
    • Amplicon Sequencing: Amplify and sequence marker genes (e.g., 16S rRNA for prokaryotes, ITS for fungi).
    • Bioinformatics: Process sequences to determine microbial composition (relative abundances of phyla like Actinobacteriota and Proteobacteriota), alpha-diversity (richness, Shannon index), and beta-diversity (community composition differences) [5] [6].
  • Pathogen and AMF Tracking: Specifically track the relative abundance of known plant pathogens (e.g., Fusarium, Plectosphaerella) and beneficial arbuscular mycorrhizal fungi (AMF - Glomeromycota) in the fungal community data [6].

The workflow for this comprehensive assessment is detailed below.

G Start Start: Define Experimental Objective Design Field Trial Design Start->Design A1 Establish crop rotations (e.g., 2-yr, 3-yr) Design->A1 A2 Apply factor treatments (e.g., ± Fungicide) A1->A2 Sampling Rhizosphere Soil Sampling A2->Sampling B1 Collect soil from final crop's roots Sampling->B1 LabAnalysis Laboratory Analysis B1->LabAnalysis C1 Microbial Biomass C (MBC) LabAnalysis->C1 C2 Soil Enzyme Activities (β-glucosidase, etc.) LabAnalysis->C2 C3 DNA Extraction & Amplicon Sequencing LabAnalysis->C3 Bioinfo Bioinformatics & Data Integration C1->Bioinfo C2->Bioinfo C3->Bioinfo D1 Microbial Diversity (Alpha/Beta) Bioinfo->D1 D2 Taxonomic Composition (Pathogens, AMF) Bioinfo->D2 D3 Statistical Analysis (ANOVA, Correlations) Bioinfo->D3 Output Output: Interpret Soil Health and Pathogen Regulation D1->Output D2->Output D3->Output

Diagram 1: Workflow for assessing soil microbial community response to crop management.

Data Interpretation and Key Considerations

Linking Management Practices to Soil Health Outcomes

The data from the aforementioned protocols allows for a detailed interpretation of how management practices influence soil properties. The following table synthesizes findings from various studies on the impacts of residue management and crop rotation on specific soil health indicators [7] [8].

Table 2: Impact of Residue Management and Crop Rotation on Soil Health Indicators

Treatment Impact on Soil Biological Indicators Impact on Soil Physical/Chemical Indicators

| Residue Retention | • ~30% increase in large macroaggregates (>2mm) [8] • ~40% higher soil glomalin content (a glycoprotein from AMF) [8] • Significant increases in Microbial Biomass C (MBC) and enzyme activities [7]. | • ~20% increase in Mean Weight Diameter (MWD - aggregate stability) [8] • Significant increases in soil organic carbon (SOC) and labile carbon [7]. | | Crop Rotation | • Can increase microbial biomass C by 13.43% and bacterial diversity by 7.68% vs. monoculture [5]. • Alters microbial composition (e.g., enriches specific bacterial phyla) [5]. • Reduces relative abundance of fungal plant pathogens [6]. | • Can reduce soil resistance to root growth and increase cation exchange capacity [5]. • Effects on total SOC can be less pronounced than residue management in the short term [7]. |

Key Considerations for Research Design
  • Temporal Dynamics: The benefits of crop rotation, particularly on microbial diversity and pathogen suppression, often strengthen over time. Short-term studies (≤3 years) may not capture the full effect [4] [6].
  • Interaction Effects: Management practices interact significantly. For example, the negative impact of fungicides on fungal richness is more pronounced in simple 2-year rotations than in more diverse 3-year rotations [5]. Similarly, the benefits of no-till are often enhanced when combined with residue retention [8].
  • Pathogen Specificity: Crop rotation is most effective against pathogens with a narrow host range. The choice of rotational crop is critical to break the disease cycle [1] [6]. Some cover crops can act as a "green bridge" for pathogens like Fusarium, so species selection is vital [6].
  • Functional Diversity: The functional group of the rotational crop (e.g., legume vs. non-legume) can be as important as the species itself. Legumes provide nitrogen fixation, while deep-rooted crops can improve soil structure [4] [2].

References

Application Notes: Valorization of Tomato Processing By-products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Economic Context

The global tomato processing industry is a major food manufacturing sector, with an annual production exceeding 180 million tons worldwide [1]. A significant challenge for this industry is the management of the 3-5% (by weight) of raw tomatoes that become processing by-products (tomato pomace), leading to both disposal issues and the wasting of valuable resources [1]. Currently, this pomace is primarily used as animal feed, composted, or sent to landfills [1].

However, research has conclusively shown that tomato pomace is a rich source of high-value compounds, including lycopene, polyphenols, pectin, oils, and proteins [1]. The recovery of these compounds represents a strategic opportunity to address environmental concerns and meet growing consumer demand for natural ingredients in the food, cosmetic, and pharmaceutical industries [1]. The global tomato processing market is navigating challenges such as supply chain disruptions and inflation but is simultaneously being driven by trends like digitalization, sustainable packaging, and a preference for healthy, clean-label products [2].

Chemical Composition of Tomato Pomace

Tomato pomace typically consists of approximately 56% pulp and peels and 44% seeds on a dry basis, though this can vary with the processing method [1]. The composition of peels and seeds differs significantly, suggesting that separation can enhance the recovery of specific compounds.

The table below summarizes the chemical composition of tomato pomace and its constituents.

Material Fibres (g/100 g dw) Proteins (g/100 g dw) Oil (g/100 g dw) Lycopene (×10³ g/100 g dw) References
Pomace 39.11 – 59.03 15.08 – 24.67 2.00 – 16.24 9.82 – 611.105 [1]
Peels 62.79 – 78.56 1.85 – 11.13 1.63 – 5.50 50 – 1930 [1]
Seeds ~16.00 20.2 – 40.94 17.80 – 24.50 22.01 – 37.43 [1]

Key Insights:

  • Peels are the richest source of dietary fibers and lycopene.
  • Seeds contain high concentrations of proteins and oil, which is rich in unsaturated fatty acids like linoleic acid (48.2-56.1%) [1].
  • This compositional data is critical for designing a targeted, multi-step valorization process.
Green Technologies for Enhanced Extraction

Conventional solvent extraction (CSE) methods often have drawbacks, including long extraction times, high solvent consumption, and potential degradation of heat-sensitive compounds [1]. Several "green" technologies have been developed to overcome these limitations by disrupting plant cell walls more efficiently.

The following table compares the strengths and critical factors of several emerging extraction techniques.

Technology Acronym Key Strengths Critical Factors for Maximizing Yield
Pulsed Electric Fields PEF Electroporation of cell membranes; reduces extraction time and energy. Optimal electric field strength (kV/cm); number of pulses; treatment temperature.
Ultrasound-Assisted Extraction UAE Cavitation disrupts cells; enhances mass transfer. Ultrasound power (W) and frequency (kHz); solvent selection; extraction time.
Microwave-Assisted Extraction MAE Rapid and selective heating of plant matrix. Microwave power (W); solvent dielectric constant; vessel pressure.
Supercritical Fluid Extraction SFE-CO2 Uses CO₂ as solvent; ideal for non-polar compounds (e.g., lycopene). Pressure (bar) and Temperature (°C) to tune solvent density; cosolvents (e.g., ethanol).
High-Pressure Homogenization HPH Physical disruption of biomass into fine slurry. Operating pressure (bar); number of homogenization cycles; initial particle size.
Signaling Pathways in Tomato Fruit Quality

Beyond direct extraction, understanding the molecular pathways that govern fruit quality is essential for breeding and biotechnology. The transcription factor SlMYC2 is a key mediator of jasmonic acid (JA) signaling and interacts with other pathways to regulate growth and fruit quality [3].

Key Research Findings:

  • JA Signaling & SlMYC2: Treatment with methyl jasmonate (MeJA) and SlMYC2 overexpression inhibits seedling growth but enhances fruit quality traits, increasing the sugar-acid ratio, lycopene, carotenoids, soluble sugars, total phenols, and flavonoids [3].
  • TOR Signaling: Target of Rapamycin (TOR) signaling positively regulates growth and photosynthesis. Inhibition of TOR increases JA content and suppresses growth [3].
  • Pathway Integration: SlMYC2 directly binds to the promoter of the SlTOR gene, acting as a molecular bridge that integrates JA and TOR signaling pathways to coordinately regulate tomato development and fruit quality [3].

The following diagram illustrates the interaction between these key pathways, providing a visual summary for researchers.

tomato_pathway JA and TOR Signaling Interaction in Tomato JA Jasmonic Acid (JA) COI1 SCF^COI1 Complex JA->COI1 Activates JAZ JAZ Repressor MYC2 Transcription Factor SlMYC2 JAZ->MYC2 Represses (Inactive) COI1->JAZ Degrades TOR_prom SlTOR Gene Promoter MYC2->TOR_prom Binds to Growth Inhibits Growth Enhances Fruit Quality MYC2->Growth Directs TOR TOR Signaling TOR_prom->TOR Regulates Transcription TOR->Growth Promotes

Diagram 1: SlMYC2 integrates JA and TOR signaling to regulate tomato growth and fruit quality [3].

Detailed Experimental Protocols

Protocol 1: Pulsed Electric Field (PEF) Pretreatment for Enhanced Lycopene Recovery from Tomato Peels

This protocol outlines the use of PEF as a pretreatment to conventional solvent extraction to improve the yield of lycopene from tomato peels [1].

  • Principle: PEF induces electroporation of cell membranes, facilitating the release of intracellular compounds.
  • Materials:
    • Fresh or dried tomato peels.
    • PEF treatment chamber.
    • Power supply.
    • Solvent (e.g., hexane, ethyl acetate, or ethanol).
    • Standard laboratory equipment (centrifuge, rotary evaporator, etc.).
  • Procedure:
    • Sample Preparation: Homogenize tomato peels in a conductive medium (e.g., low-conductivity water) to a defined solid-to-liquid ratio (e.g., 1:10).
    • PEF Treatment: Circulate the suspension through the PEF chamber. Treat with an electric field strength of 0.5-3 kV/cm for a specific number of pulses (e.g., 100 pulses at 1 Hz).
    • Extraction: Subject the PEF-treated slurry to solvent extraction. Optimize parameters like solvent type, temperature (e.g., 40-60°C), and time (e.g., 30-120 min).
    • Separation & Analysis: Separate the extract by centrifugation. Analyze the lycopene content in the supernatant using a spectrophotometer (measure absorbance at 472 nm) or HPLC.
  • Notes: Electric field strength and total energy input are critical. Compare against a non-PEF-treated control to quantify yield enhancement.

Protocol 2: Analysis of JA Signaling Components via Yeast One-Hybrid Assay

This protocol is used to verify the direct binding of the SlMYC2 transcription factor to the SlTOR promoter, as described in the research [3].

  • Principle: A transcription factor (SlMYC2) is expressed in yeast. If it binds to a specific DNA sequence (SlTOR promoter) upstream of a reporter gene, it activates the gene's expression.
  • Materials:
    • Yeast One-Hybrid system (e.g., Yeastmaker system).
    • Cloned SlTOR promoter sequence inserted into a pHIS2 vector or similar.
    • Cloned SlMYC2 cDNA in an expression vector (e.g., pGADT7).
    • Yeast strain (e.g., Y187).
    • SD media lacking specific amino acids for selection.
  • Procedure:
    • Bait Construction: Clone a ~500-2000 bp fragment of the SlTOR promoter into the pHIS2 bait vector.
    • Prey Construction: Clone the full-length cDNA of SlMYC2 into the pGADT7 prey vector.
    • Yeast Transformation: Co-transform the bait and prey constructs into the Y187 yeast strain.
    • Selection & Analysis: Plate transformed yeast on SD/-Leu/-Trp medium to select for both plasmids. Subsequently, streak positive colonies on SD/-Leu/-Trp/-His plates supplemented with a competitive inhibitor (e.g., 3-AT) to test for reporter gene (HIS3) activation, indicating binding.
  • Notes: Use empty prey vector co-transformed with the bait as a negative control. The concentration of 3-AT must be optimized to suppress background growth.
Integrated Biorefinery: A Cascade Approach

To maximize resource efficiency and adhere to a "near-zero discharge" concept, a cascade approach is recommended [1]. This involves sequentially targeting different compounds from the same batch of biomass, with the final residue used for energy production.

The workflow below outlines a potential cascade process for comprehensive tomato pomace valorification.

biorefinery_cascade Cascade Biorefinery for Tomato Pomace Start Tomato Pomace Step1 Separation (Peels vs. Seeds) Start->Step1 Step2_peel Green Extraction (e.g., SFE, PEF+UAE) Step1->Step2_peel Peels Step2_seed Oil & Protein Extraction Step1->Step2_seed Seeds Output1 Lycopene Polyphenols Pectin Step2_peel->Output1 Output2 Seed Oil Protein Cake Step2_seed->Output2 Step3 Residual Biomass Output1->Step3 Output2->Step3 End Anaerobic Digestion (Biogas/Biofuel) Step3->End

Diagram 2: A sequential cascade approach for the integrated valorization of tomato pomace [1].

Conclusion

Tomato processing by-products are not waste but a valuable resource for a range of high-value compounds. The application of green extraction technologies can significantly enhance the efficiency and sustainability of recovery processes. Furthermore, understanding the molecular basis of fruit quality, such as the SlMYC2-mediated integration of JA and TOR signaling, opens new avenues for improving raw materials at the source. Adopting an integrated cascade biorefinery model presents a comprehensive solution for the tomato industry to reduce waste, generate additional revenue, and move towards a circular economy.

References

managing ACCase inhibitor resistance in grass weeds

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ACCase Inhibitor Resistance

ACCase-inhibiting herbicides control grass weeds by disrupting a key enzyme in fatty acid synthesis. Resistance often evolves from repeated use and can involve two main mechanisms [1] [2]:

  • Target-Site Resistance (TSR): Mutations in the gene encoding the ACCase enzyme prevent the herbicide from binding effectively.
  • Non-Target-Site Resistance (NTSR): Enhanced metabolic processes, often mediated by enzymes like cytochrome P450s or GSTs, detoxify the herbicide before it can act.

These mechanisms can occur independently or coexist within a single weed population, leading to complex cross-resistance (resistance to multiple herbicides within the same class) and multiple-resistance (resistance to herbicides from different classes) [2] [3].

Documented Target-Site Mutations and Cross-Resistance Profiles

Research across various grass weed species and geographies has identified specific amino acid substitutions in the ACCase enzyme that confer distinct resistance patterns. The following table summarizes key mutations and their documented cross-resistance profiles to help diagnose resistance.

Amino Acid Substitution (Position) Reported Weed Species Cross-Resistance Profile (Herbicide Class) Citations
Ile-1781-Leu Short-spike canarygrass, Blackgrass, Italian ryegrass APP, CHD, PPZ (Pinoxaden) [1] [2] [4]
Trp-2027-Cys/Ser Southern crabgrass, Short-spike canarygrass, Italian ryegrass APP, PPZ (Pinoxaden); variable response to CHD [1] [4] [5]
Ile-2041-Asn/Val/Thr Spring milletgrass, Italian ryegrass, Southern crabgrass APP; generally remains susceptible to CHD (e.g., clethodim) [4] [6] [5]
Asp-2078-Gly Short-spike canarygrass, Italian ryegrass APP, CHD, PPZ [1] [4]

APP: Aryloxyphenoxypropionate (FOPs); CHD: Cyclohexanedione (DIMs); PPZ: Phenylpyrazoline (DENs)

Experimental Protocols for Resistance Diagnosis

A systematic approach is required to confirm and elucidate the mechanism of resistance.

Whole-Plant Dose-Response Assay

This bioassay is the foundational step to confirm resistance and determine its level [2] [6].

  • Plant Material: Grow susceptible (S) and putative resistant (R) biotypes under controlled conditions.
  • Herbicide Application: Apply a series of doses of the ACCase-inhibiting herbicide (e.g., from 0.125x to 8x the recommended field rate) at the 3-5 leaf stage (BBCH 13-15).
  • Data Collection: Assess visual injury (0-100%) and measure above-ground fresh weight at 21-28 days after treatment.
  • Data Analysis: Calculate the herbicide dose required to reduce plant growth by 50% (GR₅₀). The Resistance Factor (RF) is calculated as RF = GR₅₀(R) / GR₅₀(S).
Investigating Non-Target-Site Resistance (NTSR)

If metabolic resistance is suspected, the following experiment can provide evidence [2] [3].

  • Objective: To determine if herbicide resistance is reversed by enzyme inhibitors.
  • Method:
    • Pre-treat plants with a cytochrome P450 inhibitor like malathion or piperonyl butoxide (PBO) 2 hours before applying the ACCase-inhibiting herbicide.
    • Apply the herbicide at a diagnostic dose.
  • Interpretation: A significant increase in herbicide efficacy (e.g., reduced survival or fresh weight) in the R population when the inhibitor is used provides strong evidence for P450-mediated metabolic resistance [2].
Molecular Analysis for Target-Site Mutations

To identify specific TSR mutations [4] [5]:

  • DNA Extraction: Isolate genomic DNA from fresh leaf tissue of treated and untreated plants.
  • PCR Amplification: Amplify the region of the ACCase gene encoding the carboxyl-transferase (CT) domain using specific primers.
  • Mutation Detection:
    • Sequencing: Sanger sequence the PCR products and align them with a reference susceptible sequence to identify single nucleotide polymorphisms (SNPs).
    • dCAPS Assay: A more efficient method for genotyping known mutations in large numbers of plants. It uses restriction enzymes that cut PCR products based on the presence of the specific mutation.

The following diagram illustrates the logical workflow for diagnosing the mechanism of resistance.

Start Suspected Resistant Population DoseResponse Dose-Response Assay Start->DoseResponse ConfirmedRes Resistance Confirmed? DoseResponse->ConfirmedRes MetabolicTest Apply Herbicide with PBO/Malathion ConfirmedRes->MetabolicTest Yes End1 Population Susceptible ConfirmedRes->End1 No ResultNTSR Resistance Reversed? MetabolicTest->ResultNTSR NTSR Non-Target-Site Resistance (NTSR) Confirmed ResultNTSR->NTSR Yes MolecularTest Sequence ACCase Gene ResultNTSR->MolecularTest No Both Co-existing TSR & NTSR NTSR->Both Mutation also  detected MutationFound Mutation Found? MolecularTest->MutationFound MutationFound->NTSR No TSR Target-Site Resistance (TSR) Confirmed MutationFound->TSR Yes TSR->Both Resistance not fully  explained by mutation

Frequently Asked Questions (FAQs) for Researchers

Q1: A population survived an ACCase herbicide application. My dose-response assay confirms resistance to pinoxaden (DEN) and clodinafop (APP), but not to clethodim (CHD). What is the most likely mechanism? This pattern strongly suggests target-site resistance. Specific mutations, such as Ile-2041-Asn or Trp-2027-Cys, are frequently documented to confer resistance to APPs and DENs while maintaining susceptibility to CHD herbicides [6] [5]. Molecular analysis of the ACCase gene is recommended to identify the specific mutation.

Q2: In my experiments, resistance to ACCase inhibitors is partially reversed when I pre-treat plants with PBO. However, I also found a known resistance-endowing mutation in some plants. How should I interpret this? This indicates that both non-target-site (NTSR) and target-site resistance (TSR) mechanisms are present within the population. The PBO reversal implicates cytochrome P450-mediated enhanced metabolism. The coexistence of both mechanisms in a single population is common and can lead to higher resistance levels and more complex resistance patterns, making management more challenging [2] [3].

Q3: Are there any fitness costs associated with ACCase target-site mutations? Fitness costs (e.g., reduced growth or competitive ability) can occur but are not universal. Some studies on spring milletgrass with the Ile-2041-Thr mutation found no significant fitness cost, with resistant plants showing similar growth and competitive ability against wheat as susceptible plants [6]. However, this is mutation and species-specific, and should not be relied upon as a sole management strategy.

Q4: What effective chemical alternatives remain for managing ACCase-resistant grass weeds? Research consistently shows that pre-emergence herbicides with different sites of action are crucial. Studies in Greece and Spain found that soil-applied herbicides like prosulfocarb (VLCFA inhibitor) and mixtures like chlorotoluron + diflufenican provided excellent control of resistant blackgrass and ryegrass populations [2] [3]. Integrating non-chemical methods is essential for sustainable management.

References

Market Context & Regulatory Drivers for Biopesticides

Author: Smolecule Technical Support Team. Date: February 2026

The shift towards safer plant protection products is driven by both consumer demand and regulatory changes. The following table summarizes key market data and regulatory goals that are shaping the industry.

Aspect Details
Market Size (2024) USD 7.78 billion [1]
Projected Market (2034) USD 32.17 billion [1]
Projected CAGR (2025-2034) 15.25% [1]
Dominating Product Type Bioinsecticides [1]
Key Regulatory Target (UK) UK NAP 2025 aims for a 10% reduction in Pesticide Load Indicator (PLI) metrics by 2030 [2]

FAQs on Reducing Non-Target Injury

Here are answers to common questions on achieving sustainable protection for sensitive ornamentals.

1. What are the primary causes of non-target injury to ornamentals?

Non-target injury refers to damage to desirable plants, like ornamentals, from herbicide applications intended for weeds. The most common causes are [3]:

  • Herbicide Drift: The physical movement of spray particles from the target area to sensitive plants.
  • Herbicide Carryover: Persistence of herbicide residues in the soil, which can later affect sensitive plants.
  • Operator Error & Equipment Malfunction: Improper calibration, incorrect application rates, or using faulty equipment.

2. What are biopesticides and how do they help reduce non-target injury?

Biopesticides are pest management tools derived from natural materials. The U.S. Environmental Protection Agency (EPA) categorizes them as follows [4]:

  • Biochemical Pesticides: Naturally occurring substances that control pests (e.g., insect pheromones, plant extracts).
  • Microbial Pesticides: Microorganisms (e.g., bacteria, fungi, viruses) that target specific pests.
  • Plant-Incorporated Protectants (PIPs): Pesticidal substances produced by plants after genetic material is added.

Their mode of action is often highly specific, meaning they control the target pest without harming beneficial insects, animals, or the ornamental plants themselves, thus minimizing non-target injury [4] [1].

3. What is Integrated Pest Management (IPM) and how is it applied? IPM is a sustainable strategy that uses a combination of techniques for long-term, effective pest suppression with minimal environmental impact. Adopting IPM is crucial for reducing reliance on single-method controls and preventing resistance [2] [5].

IPM IPM Prevention Prevention IPM->Prevention Monitoring Monitoring IPM->Monitoring Intervention Intervention IPM->Intervention Use of disease-resistant varieties Use of disease-resistant varieties Prevention->Use of disease-resistant varieties Cultural controls (e.g., sanitation) Cultural controls (e.g., sanitation) Prevention->Cultural controls (e.g., sanitation) Regular scouting & accurate pest identification Regular scouting & accurate pest identification Monitoring->Regular scouting & accurate pest identification Setting action thresholds Setting action thresholds Monitoring->Setting action thresholds Biological Controls (e.g., biopesticides, beneficial insects) Biological Controls (e.g., biopesticides, beneficial insects) Intervention->Biological Controls (e.g., biopesticides, beneficial insects) Mechanical Controls (e.g., trapping, weeding) Mechanical Controls (e.g., trapping, weeding) Intervention->Mechanical Controls (e.g., trapping, weeding) Chemical Controls (as a last resort) Chemical Controls (as a last resort) Intervention->Chemical Controls (as a last resort)

An Integrated Pest Management (IPM) Strategy Workflow

4. What are the latest innovations in biological solutions?

Recent advancements are making biopesticides more effective and practical for commercial use. Key innovations include [2]:

  • Advanced Formulations: Technologies like microencapsulation improve the stability and efficacy of microbial products.
  • Novel Biofertilizers: Research into biofilm-based biofertilizers aims to cut synthetic fertilizer use by 40-50% while increasing yields.
  • AI-Driven Solutions: Artificial Intelligence is being used to analyze crop health, predict pest outbreaks, and accelerate the discovery of new microbial strains [1].

A Practical Diagnostic Workflow

When non-target injury is suspected, a systematic approach is required to identify the cause accurately. The following diagram outlines a logical diagnostic process.

Start Observe Plant Injury Step1 Describe Symptoms Accurately Start->Step1 Step2 Gather Site & Application History Step1->Step2 Step3 Identify Pattern of Injury Step2->Step3 Step4 Rule Out Other Causes Step3->Step4 Drift Drift Step3->Drift  Random or edge-of-field Carryover Carryover Step3->Carryover  Uniform in specific area Step5 Determine Likely Cause Step4->Step5 Disease Disease Step4->Disease  Rule out Insect Damage Insect Damage Step4->Insect Damage  Rule out Environmental Stress Environmental Stress Step4->Environmental Stress  Rule out

Diagnosing Non-Target Herbicide Injury

A Guide to Practical Implementation

  • Start with Prevention: The most effective strategy is to prevent injury. Always read and follow herbicide label directions, which are legal documents designed to ensure safe and effective use [3].
  • Keep Meticulous Records: Maintain detailed logs of all products applied, including dates, rates, and weather conditions. This information is invaluable for diagnosing any issues that arise and for preventing future problems [3].
  • Embrace a Holistic Strategy: Relying on a single method, whether chemical or biological, is high-risk. Implement a diversified Integrated Pest Management (IPM) program that combines cultural, biological, and mechanical controls to build a more resilient system [2] [5].

References

addressing variable efficacy under drought stress

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Drought Stress Methods

Drought stress can be simulated in several ways, each with distinct advantages and limitations. The table below compares the most common methodologies.

Method Description Key Parameters Advantages Disadvantages/Limitations
Soil-Based Drought [1] Pot experiments controlling soil water content via weighing or sensors [1]. Soil Relative Water Content (SRWC): Mild (50-60%), Moderate (40-50%), Severe (30-40%) [1]. High field relevance, mimics natural progressive water loss [1]. Dynamic water potential, low repeatability, soil-specific effects, root phenotyping damage [1].
Osmotic Stress (PEG) [2] [1] Hydroponic or sand culture with polyethylene glycol to lower water potential [2] [1]. PEG6000 or PEG8000 at specific concentrations (e.g., 15% PEG6000) [2]. Precise water potential ((\Psi_w)) control, high reproducibility, suitable for molecular studies [1]. Rapid water loss vs. natural drought, potential salt accumulation in sand culture, debated physiological relevance [1].
Agar-Based Systems [2] Plants grown on agar plates infused with osmotic agents like mannitol or PEG [2]. Mannitol (50-300 mmol/L) or PEG8000 (e.g., 17%) [2]. Ideal for high-throughput phenotyping of seedlings, controlled environment [2]. Primarily suitable for early growth stages, may not reflect whole-plant soil responses [2].

Frequently Asked Questions (FAQs)

Here are answers to common questions about drought stress experimental design and interpretation.

  • Q1: What is the fundamental difference between "soil drought" and "PEG-simulated drought"? Soil drought causes dehydration of both cell walls and cells, mimicking natural conditions. PEG-induced osmotic stress primarily creates osmotic stress outside the plant. High molecular weight PEG (6000+) cannot pass through plant cell walls, mainly lowering the external water potential. While both cause plant water deficit, the response mechanisms and speed of onset can differ [1].

  • Q2: How do I choose the right concentration of PEG for my experiment? The appropriate concentration depends on the desired stress level and plant species. Researchers often use concentrations like 10-20% PEG6000 for moderate stress or 15% PEG8000 [2]. The optimal concentration should be determined empirically for your specific model plant and should correspond to a measurable decrease in leaf water potential (e.g., -0.3 to -0.8 MPa for moderate, recoverable stress) [2].

  • Q3: Why are my drought stress results inconsistent between experiments? In soil-based experiments, inconsistency is often due to the dynamic nature of soil water potential ((\Psi_w)). (\Psi_w) is influenced by soil type, sampling time, and pot size [1]. For greater reproducibility, directly measure and report leaf water potential ((\Psi_w)) using a Scholander pressure chamber or thermocouple psychrometer, as this provides a more direct and comparable measure of plant water status [2].

  • Q4: My plants under PEG stress show symptoms not typically seen in field drought. Why? This could be due to secondary effects of PEG. Long-term application, especially in sand culture, can lead to salt accumulation, causing ion toxicity or interfering with nutrient uptake. To mitigate this, flush the system with water every few days to prevent excessive PEG buildup [1].

Troubleshooting Common Experimental Issues

  • Problem: Poor Root Phenotyping Under Soil Drought

    • Cause: Drought causes soil to harden and agglomerate, damaging roots during sampling [1].
    • Solution: Consider using a soil mixture containing 30% sandy loam and 70% fine sand to reduce adhesion and minimize root damage during excavation [1].
  • Problem: Plant Death Under Severe PEG Stress

    • Cause: The concentration may be too high or applied too rapidly, not allowing for any acclimation.
    • Solution: Run a pilot experiment with a gradient of PEG concentrations (e.g., 5%, 10%, 15%) to establish a dose-response curve and identify a stress level that is severe but potentially recoverable [2].
  • Problem: Confounding Nutrient Deficiency with Drought Stress

    • Cause: When using inert media like vermiculite and perlite to simulate drought, plants may suffer from nutrient lack, which compounds with water stress [1].
    • Solution: Always use a nutrient solution in combination with PEG in hydroponic or sand culture systems to ensure the observed effects are due to water deficit and not hunger [1].

Visualizing Plant Response to Drought

This diagram summarizes the logical sequence and key physiological mechanisms of plant adaptation to drought stress.

drought_response Plant Drought Response Mechanisms DroughtOnset Drought Onset (Reduced Soil Ψw) Avoidance Drought Avoidance Strategy DroughtOnset->Avoidance Tolerance Drought Tolerance Strategy DroughtOnset->Tolerance If avoidance fails StomatalClosure Stomatal Closure (Triggered by ABA) Avoidance->StomatalClosure RootGrowth Enhanced Root Growth Avoidance->RootGrowth ReducedWaterLoss Reduced Water Loss StomatalClosure->ReducedWaterLoss Survival Survival & Recovery ReducedWaterLoss->Survival IncreasedUptake Increased Water Uptake RootGrowth->IncreasedUptake IncreasedUptake->Survival OsmoticAdjust Osmotic Adjustment (Accumulate solutes) Tolerance->OsmoticAdjust ROS_Detox ROS Detoxification (Antioxidant systems) Tolerance->ROS_Detox MetabolicChange Metabolic Changes & Protective Proteins Tolerance->MetabolicChange MaintainTurgor Maintain Turgor & Cell Function OsmoticAdjust->MaintainTurgor ROS_Detox->MaintainTurgor MetabolicChange->MaintainTurgor MaintainTurgor->Survival

Key Experimental Workflow

This workflow outlines the critical decision points when designing a drought stress experiment.

experimental_design Drought Experiment Design Workflow non_diamond non_diamond Start Start DefineGoal Define Primary Research Goal Start->DefineGoal FieldRelevance Is high field relevance critical? DefineGoal->FieldRelevance UseSoil Use Soil-Based Method FieldRelevance->UseSoil Yes PreciseControl Is precise & repeatable Ψw control needed? FieldRelevance->PreciseControl No MeasurePsiW Measure & Report Leaf Water Potential (Ψw) UseSoil->MeasurePsiW UsePEG Use PEG-Based Osmotic Stress PreciseControl->UsePEG Yes HighThroughput High-throughput seedling screening? PreciseControl->HighThroughput No UsePEG->MeasurePsiW HighThroughput->UseSoil UseAgar Use Agar-Based System HighThroughput->UseAgar Yes UseAgar->MeasurePsiW End End MeasurePsiW->End

References

overcoming reduced activity on tolerant grass species

Author: Smolecule Technical Support Team. Date: February 2026

Tolerant Grass Species & Stress Responses

The table below summarizes quantitative data from recent studies on how tolerant grass species respond to various experimental stressors.

Table 1: Stress Response Profiles of Tolerant Grass Species

Stress Factor Grass Species / System Key Measured Parameters Experimental Findings Citation
Drought Swedish grasslands Soil C stocks, Aboveground biomass, Root traits No significant change in soil C stocks; Compost increased aboveground biomass by 32%; Drought stunted this increase and altered root traits. [1]
Foot Traffic Bermudagrass & Zoysiagrass Soil moisture, Inorganic Nitrogen, Microbial pathways Slight but significant reduction in soil moisture and inorganic N; Enrichment of microbial pathways for nitrifier denitrification (PWY7084) and mannosylglycerate biosynthesis (PWY5656). [2]
Management Intensity Urban lawns (Ornamental, City, Permaculture) Plant species richness (number of taxa) Ornamental: 12 taxa; City: 24 taxa; Permaculture: 31 taxa. Extensive management significantly increases biodiversity. [3]
Drought & Soil Type Cool-season turfgrass (Field observations) Visual decline, Turfgrass survival Symptoms often confused with insect damage; Lawns on clayey subsoils showed poorer recovery; Perennial ryegrass exhibited higher drought susceptibility. [4]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying stress-tolerant grasses.

Issue 1: Unexpected Plant Biomass Reduction Under Drought
  • Core Problem: Drought stress is not producing the expected uniform reduction in plant biomass across all experimental treatments.
  • Troubleshooting Steps:
    • Verify Soil Carbon Dynamics: Check if a compost amendment is involved. A 2025 study found that while compost increases aboveground biomass, it can also decrease soil bulk density. These counteracting effects can result in no net change in soil carbon stocks, which might explain the unexpected biomass readings [1].
    • Analyze Root Traits: Don't focus solely on aboveground biomass. Drought can cause significant shifts in root architecture and function without a dramatic change in total root biomass. Examine root-to-shoot ratios and specific root traits [1].
    • Inspect for "Look-Alikes": Ensure that observed browning and decline are due to drought and not other factors. Field observations highlight that drought symptoms can be easily confused with damage from insects like chinch bugs or grubs. Conduct a thorough inspection to rule out biotic stressors [4].
Issue 2: Inconsistent Turfgrass Health Under Simulated Traffic Stress
  • Core Problem: Turfgrass plots subjected to identical foot traffic regimes show variable health and recovery.
  • Troubleshooting Steps:
    • Profile the Root Microbiome: Health variation may be linked to the plant microbiome. Research shows foot traffic significantly alters the endophytic bacteriome. Use 16S rRNA sequencing to compare the microbial communities, particularly in the root endosphere, between healthy and declining plots. Look for enrichment of specific pathways like nitrifier denitrification [2].
    • Check for Soil Compaction Hotspots: Use a soil penetrometer to measure mechanical resistance across plots. Inconsistent traffic application can create localized compaction, reducing water infiltration and aeration, which disproportionately stresses some plants [2].
    • Confirm Cultivar Identity: The experiment in the search results used 12 different cultivars each of Bermudagrass and Zoysiagrass. Verify that all plants within a species group are genetically identical or account for inter-cultivar differences in traffic tolerance [2].
Issue 3: Failure to Enhance Biodiversity in Low-Input Lawns
  • Core Problem: Shifting from intensive to extensive lawn management does not yield the expected increase in plant species diversity.
  • Troubleshooting Steps:
    • Audit Management Practices: The most common error is that management is not extensive enough. A long-term experiment showed that a true "permaculture lawn" (mown once a year with biomass left on site) supported 31 plant taxa, compared to only 12 in an intensively managed lawn. Ensure mowing is infrequent and biomass is not removed [3].
    • Evaluate Soil History: Soils with a history of intensive fertilization and pesticide use may have a depleted seed bank. The increase in biodiversity from extensive management is a process that can take multiple growing seasons to become evident [3].
    • Assess Initial Species Composition: If the lawn was established with a highly competitive, monoculture grass seed, it may naturally resist the invasion of other species. Overseeding with native forbs and dicots can accelerate the diversification process [3].

Experimental Protocols & Workflows

For reproducibility, here are standardized protocols for key experiments cited in this guide.

Protocol: Simulating Foot Traffic Stress on Turfgrass

This protocol is adapted from the methodology used to investigate microbiome changes [2].

  • Objective: To apply a consistent and quantifiable foot traffic stress on turfgrass plots.
  • Materials: Modified Baldree traffic simulator.
  • Procedure:
    • Establish turfgrass plots (e.g., Bermudagrass or Zoysiagrass) in a randomized complete block design.
    • Apply traffic using the simulator. The cited study used a regime of three traffic events per week to mimic the impact of six professional football games.
    • Continue the treatment for a full growing season (e.g., from September to November).
    • Collect data 3-7 days after the final traffic application to measure short-term responses.
Protocol: Establishing Lawns with Varying Management Intensity

This protocol is based on a long-term experiment initiated in 2010 [3].

  • Objective: To create and maintain lawn plots under different management regimes to study ecological outcomes.
  • Materials: Mower, fertilizer, irrigation system.
  • Procedure:
    • Ornamental Lawn (High-Intensity): Mow every 2-3 weeks during the growing season. Remove all cut biomass. Apply regular mineral fertilization and irrigate when precipitation is insufficient.
    • City Lawn (Medium-Intensity): Mow 2-4 times per year based on biomass growth. Remove cut biomass. Apply no fertilization or irrigation.
    • Permaculture Lawn (Low-Intensity / Extensive): Mow irregularly, only once per year in autumn. Leave all cut biomass on the plot. Apply no fertilization or irrigation.

Experimental Workflow & Stress Response Pathways

The following diagrams map out the core experimental setups and biological pathways discussed in the research.

drought_protocol start Start: Establish Grassland Plots treatment Apply Treatment Factors start->treatment drought Experimental Drought (Simulated rain exclusion) treatment->drought compost Compost Amendment (One-time application) treatment->compost control Control Group (Ambient conditions) treatment->control data_collection Data Collection Phase drought->data_collection compost->data_collection control->data_collection biomass Measure Aboveground and Belowground Biomass data_collection->biomass soil Analyze Soil Carbon Content and Bulk Density data_collection->soil results Results Analysis biomass->results soil->results result1 Compost increases biomass but not soil C stocks results->result1 result2 Drought stunts biomass gain and alters root traits results->result2

Diagram 1: Experimental workflow for testing drought and compost effects on grasslands, based on a 3-year field study [1].

traffic_response stressor Foot Traffic Stress soil_effect Soil Effects: Compaction, Reduced Moisture & N stressor->soil_effect plant_effect Plant Wear Stress stressor->plant_effect microbiome Root Endophytic Bacteriome Response soil_effect->microbiome plant_effect->microbiome pathway1 Enriched Pathway: Nitrifier Denitrification (Modulates NO) microbiome->pathway1 pathway2 Enriched Pathway: Mannosylglycerate Biosynthesis (Osmo-protection) microbiome->pathway2 outcome Potential Outcome: Enhanced Turfgrass Stress Tolerance pathway1->outcome pathway2->outcome

Diagram 2: Proposed turfgrass stress response pathway to foot traffic, mediated by the root microbiome [2].

I hope this technically-focused resource provides a solid foundation for your experimental work. The search results were particularly strong on plant responses to abiotic stress but had gaps regarding specific drug development applications.

References

Foliage Discoloration: A Diagnostic Guide for Research-Grade Plants

Author: Smolecule Technical Support Team. Date: February 2026

For researchers utilizing plants in bio-prospecting or compound production, accurate diagnosis of foliage symptoms is critical. Misinterpreting these signs can jeopardize experimental results, lead to the loss of valuable genetic lines, and misdirect drug discovery efforts.

The table below summarizes common discoloration symptoms, their possible causes, and the critical distinctions researchers must make.

Symptom Potential Causes Key Diagnostic Questions Implications for Research

| Yellowing Leaves | Abiotic Stress: Over/under-watering [1] [2], nutrient deficiency [1] [2], compacted roots [1], poor soil pH [2]. Biotic Stress: Pathogens (e.g., viruses, fungi) [3] [4], pest infestation [1] [2]. Natural Process: Seasonal senescence [2] or aging [1]. | Is the yellowing uniform or patterned (e.g., interveinal)? Is it affecting new growth, old growth, or the entire plant? What is the soil moisture and pH? | Incorrect diagnosis can lead to mishandling of biotic stressors, potentially compromising the plant's biochemical profile and the integrity of extracted compounds [3]. | | Reddening Leaves | Natural Pigmentation: Seasonal production of anthocyanins (common in autumn) [5]. Abiotic Stress: Phosphorus deficiency, temperature stress [1], or sun exposure [2]. Biotic Stress: Specific bacterial or fungal infections. | Is the reddening consistent with the plant's known seasonal behavior? Are other stress symptoms present (e.g., wilting, stunting)? Is it localized or generalized? | Mistaking a pathogen-induced reddening for a natural phenomenon can allow infections to spread through research greenhouse collections, contaminating multiple study subjects [3]. | | Yellow & Brown Spots | Fungal Infection: e.g., Septoria leaf spot [4], early blight [4]. Bacterial Infection: e.g., Bacterial canker [4]. Abiotic Damage: Chemical injury, sunscald [2]. | What is the pattern and distribution of the spots? Are there signs of fungal structures? Is there a history of overhead watering or physical damage? | Pathogen-induced spots are a direct source of contaminated tissue. Extracts from such tissue may contain microbial metabolites that interfere with bioassays, leading to false positives or negatives in drug screening [3]. |

To ensure an accurate diagnosis, follow the systematic troubleshooting workflow below.

G Start Observe Foliage Discoloration Q1 Is the plant a deciduous species in autumn? Start->Q1 Q2 Is the symptom uniform across the plant or affecting multiple plants of the same species? Q1->Q2 No A_Normal Likely Normal Seasonal Change Q1->A_Normal Yes Q3 Are there signs of pests (e.g., insects, webbing) or pathogens (e.g., spots, mold, rot)? Q2->Q3 Uniform / Widespread Q4 Check soil moisture and review recent watering/fertilization history. Q2->Q4 Localized / Single Plant Q3->Q4 No A_Biotic Diagnose as Biotic Stress (Pest or Pathogen) Q3->A_Biotic Yes A_Abiotic Diagnose as Abiotic Stress (Environmental/Nutritional) Q4->A_Abiotic A_Isolate Isolate Plant. Submit sample to diagnostic lab for confirmation. A_Biotic->A_Isolate

Advanced Diagnostic & Experimental Protocols

When preliminary diagnosis points to a biotic stressor or an unknown cause, follow these rigorous experimental protocols.

Protocol 1: Submitting a Sample to a Plant Disease Diagnostic Lab

Laboratory analysis is essential for definitive pathogen identification when symptoms are ambiguous or the plant is highly valuable [3] [4].

1. Pre-Submission Homework:

  • Research: Look up common issues for the specific plant species using reputable sources like university extension websites [3].
  • Rule Out Abiotic Causes: Check and document all environmental factors: water regimen, soil conditions, recent fertilization, and temperature history [3] [1] [2]. Abiotic issues are often more common and easier to correct.

2. Sample Collection & Submission:

  • Select Material: Choose several pieces of plant tissue that show a range of symptoms, from early to advanced stages. Include both affected and healthy-looking tissue if possible.
  • Photograph: Take high-quality photos of the entire plant and the specific symptoms before sampling [3].
  • Ship Promptly: Place samples in a plastic bag with a dry paper towel to prevent rot. Do not add water. Label clearly with the date, plant name, and observed symptoms. Ship overnight to the diagnostic lab [3] [4].

3. Laboratory Analysis:

  • Cultural Techniques: Pathogens are isolated and grown on nutrient media for identification.
  • Molecular Diagnostics: Techniques like PCR may be used to detect specific bacterial, viral, or fungal DNA [4].
Protocol 2: In-Silico Screening for Bioactive Compounds from Plants

For drug discovery research, computational methods can efficiently prioritize plant extracts for further experimental validation against specific disease targets, such as gastric cancer [6].

1. Database Curation:

  • Compound Library: Compile a database of natural compounds from various plant species. The study referenced screened over 100,000 molecules from 21,665 plant species [6].
  • Target Activity Data: Retrieve bioactivity data (e.g., IC50 values) for compounds against relevant disease models from public databases like ChEMBL. An IC50 threshold (e.g., <10 µM) is used to classify compounds as "active" or "inactive" [6].

2. Molecular Modeling & Ensemble Prediction:

  • Descriptor Calculation: Describe each molecule using computational fingerprints, such as ECFP4, which encodes the molecular structure [6].
  • Model Training: Train multiple machine learning models (e.g., using various algorithms) to predict activity based on the fingerprints. To improve model performance on imbalanced datasets, apply data balancing techniques like clustering the majority class [6].
  • Consensus Ensemble: Integrate the predictions of individual models into a final, more robust consensus model. This approach has been shown to significantly improve the identification of active molecules [6].

3. Virtual Screening & Hit Prioritization:

  • Screen Database: Use the validated ensemble model to screen the entire natural compound database.
  • Prioritize Candidates: Rank the molecules based on their predicted activity. The model can successfully rediscover known anticancer compounds (e.g., paclitaxel) and highlight novel candidate molecules and their plant sources (e.g., Taxus, Glycyrrhiza) [6] for further study.

The workflow for this protocol is summarized in the following diagram:

G Start Define Biological Target (e.g., Gastric Cancer Cell Line) Step1 Curation of Compound Library and Bioactivity Data Start->Step1 Step2 Compute Molecular Descriptors (e.g., ECFP4 Fingerprints) Step1->Step2 Step3 Train Ensemble of Predictive Models Step2->Step3 Step4 Virtual Screening of Natural Product Database Step3->Step4 Step5 Prioritize High-Confidence Candidates for Lab Validation Step4->Step5

Key Takeaways for Researchers

  • Context is Critical: Always consider the plant's species, growth stage, and environmental conditions before attributing discoloration to a pathogen. The Japan Meteorological Corporation's 2025 foliage forecast, for example, provides precise data on normal seasonal color changes, which serves as a essential baseline for research on species from those regions [7].
  • Abiotic First: Systematically rule out non-living stressors like water, nutrients, and pH before investigating complex biotic causes. This is often the fastest and most cost-effective approach [3] [2].
  • Value of Computation: In-silico screening methods are a powerful tool for linking plant chemistry to potential therapeutic applications, helping to focus valuable lab resources on the most promising leads [6].

References

adjusting application rates for perennial versus annual grasses

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Grass Type Differentiation

Understanding the core biological differences between annual and perennial grasses is critical for designing any application protocol, whether for fertilizers or herbicides.

Characteristic Annual Grasses Perennial Grasses
Life Cycle Complete their life cycle (germinate, grow, seed, die) in a single growing season [1]. Live for multiple seasons, regrowing from root systems year after year [1] [2].
Winter Behavior Die off completely in cold weather, leaving bare spots [1]. Typically go dormant (appear brown), then resume growth in spring [1].
Maintenance Needs Require reseeding every year [1]. Lower long-term maintenance; do not need annual reseeding [1] [2].
Common Examples Crabgrass, Pearl Millet, Sudangrass [1] [3]. Kentucky Bluegrass, Tall Fescue, Bermudagrass, Ornamental Grasses [1] [2].

Fertilization Protocols & Adjustment Guidelines

Nitrogen (N) is the primary nutrient for grass growth, and application rates must be tailored to the grass type and purpose.

Fertilizer Application Rates
Grass Type / Purpose Recommended Annual N Rate Key Application Timing & Notes

| Cool-Season Perennial Turf (e.g., Kentucky Bluegrass, Perennial Ryegrass) | 4-6 lbs N / 1,000 sq ft [4] | Apply in spring and fall. A single application should not exceed 1 lb N/1,000 sq ft [4]. | | Low-Maintenance Perennial Turf (e.g., Tall Fescue, Fine Fescue) | ~2 lbs N / 1,000 sq ft [4] | Requires less nitrogen than other perennial turfgrasses [4]. | | Ornamental Perennial Grasses | ≤ 1 lb N / 1,000 sq ft [5] | A single spring application is often sufficient. Over-fertilization leads to leggy growth and flopping [5]. | | Summer Annual Forage Grasses (e.g., Pearl Millet, Sorghum-sudangrass) | Variable, based on forage needs | Used as a tool for emergency forage or in rotation systems. High productivity in a short time [3]. |

Detailed Experimental Methodology: Nutrient Formulation

For precise research into fertilizer effects, an orthogonal experimental design can be employed to determine optimal nutrient ratios. The following workflow outlines a multi-year study structure based on established protocols [6].

G Start Study Start P1 Phase 1: Orthogonal Design L16(4^5) Design 5 Factors (N, P, K, Ca, Mg) 4 Levels Each Start->P1 P2 Phase 2: Field Execution Apply Fertilizer Treatments Drip Irrigation Standard Agronomic Practices P1->P2 P3 Phase 3: Data Collection Plant Tissue Analysis Soil Nutrient Analysis Fruit Quality Index (FQI) P2->P3 P4 Phase 4: Diagnostic & Modeling Compositional Nutrient Diagnosis (CND) Establish Sufficiency Ranges Build Precise Fertilization Model P3->P4 End Model Output P4->End

Key Experimental Factors:

  • Factors & Levels: The L16(4^5) orthogonal design efficiently tests five nutrient factors (N, P,K, Ca, Mg), each at four different application levels [6].
  • Key Metrics: The study should measure critical quality indicators like single fruit weight, total soluble solids (TSS), and fruit firmness to calculate a composite Fruit Quality Index (FQI) [6].
  • Data Analysis: Use the Compositional Nutrient Diagnosis (CND) method, which is more precise than traditional methods for identifying nutrient deficiencies and excesses [6].

Herbicide Application Protocols

Herbicide selection and timing are highly dependent on the target grass's life cycle. The following diagram illustrates the strategic timing for managing different weed types.

G Season Seasonal Herbicide Strategy Fall Fall: Optimal for Perennials & Winter Annuals Season->Fall SpringSummer Spring/Summer: Annual Control Season->SpringSummer PerennialLogic Plants transport nutrients (and systemic herbicides) to roots Fall->PerennialLogic AnnualLogic Targets young, vulnerable plants at germination Fall->AnnualLogic AnnualLogic2 Control actively growing plants before seed set SpringSummer->AnnualLogic2

Herbicide Selection and Rates for Grass Weeds

The table below lists common herbicides effective against grass weeds, with application rates adjusted for the target grass's life cycle [7].

Herbicide (Trade Names) Application Rate (lb ai/A) Target Grass Type & Remarks

| Clethodim (Select 2EC, others) | 0.09 - 0.25 lb ai/A | Controls grass only. Effective on actively growing annual and perennial grasses. Use higher rates for perennial grasses. Requires crop oil concentrate [7]. | | Quizalofop (Assure II) | 0.034 - 0.0825 lb ai/A | Controls grass only. Apply to actively growing grasses at the appropriate growth stage. Always add a crop oil concentrate. Will not control annual bluegrass [7]. | | Sethoxydim (Poast) | 0.28 - 0.47 lb ai/A | For grass control only. Most effective on actively growing grasses before cutting or maximum size. Weak on quackgrass and will not control annual bluegrass [7]. | | Glyphosate (many trade names) | 1% to 2% solution (for spot treatment) | Non-selective; will kill contacted plants. Apply to actively growing weeds. Use as a spot treatment or with wiper applicators where weeds are taller than the desirable crop [7] [8]. |

Frequently Asked Questions (FAQs)

Q1: Can I use a standard turfgrass fertilizer protocol for ornamental perennial grasses? No. Ornamental perennials often require significantly less nitrogen (≤1 lb N/1,000 sq ft) to prevent leggy growth and flopping, whereas high-maintenance turfgrass may require 4-6 lbs N/1,000 sq ft annually [5] [4]. Always tailor the rate to the specific plant's need.

Q2: What is the most critical timing for applying systemic herbicides to perennial weeds? Fall is often the most effective time. Perennial weeds are actively moving nutrients down to their root systems for winter storage, which enhances the translocation of systemic herbicides and improves root kill [8].

Q3: How can I improve the efficiency of foliar fertilizer applications in my trials? Incorporate foliar fertilizer adjuvants. Research shows that additives like silicone or sodium nitrophenolate can significantly improve wetting, permeability, and nutrient absorption by reducing droplet contact angles, leading to better results with lower fertilizer usage [9].

References

mitigating soil persistence in sequential cropping systems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides & FAQs

Here are common challenges and science-backed solutions for managing soil persistence in sequential cropping systems.

Challenge & Key Question Primary Issue & Symptom Recommended Practices & Solutions Key Experimental Factors to Monitor
Yield Decline Nutrient Mining & Imbalance: Depletion of soil organic matter and specific nutrients (e.g., N, P, K) leads to stagnation or reduction in yields over time. [1] Diversify Crop Rotation: Introduce legumes (e.g., soybeans, alfalfa) to fix atmospheric nitrogen (~125 kg N/ha/season). [2] [3] Use diverse crop families (grasses, brassicas) to break pest cycles. [3] Soil Health Indicators: Track Soil Organic Carbon (SOC), Potentially Mineralizable Nitrogen. [4] [3] Yield Stability: Monitor yield variance, especially under drought stress. [3]
How to reverse declining yields in a continuous maize system? Use Cover Crops: Integrate grasses, legumes, and forbs to build soil organic matter, suppress weeds, and prevent erosion. [5] [4]
Soil Physical Degradation Compaction & Poor Structure: Increased soil bulk density, reduced water infiltration, and increased erosion risk, leading to poor root development. [2] [6] Adopt Conservation Tillage: Implement no-till or reduced-till to minimize soil disturbance, increase water infiltration, and build soil carbon. [5] Physical Properties: Measure soil bulk density, aggregate stability, and water infiltration rates. [4] [7]
How to alleviate soil compaction and improve water retention? Incorporate Deep-Rooted Crops: Use plants with strong taproots (e.g., alfalfa, radish) for "bio-ploughing" to break up compacted layers. [2] Organic Matter: Monitor changes in SOC as an indicator of soil structure improvement. [7]
Nutrient Cycling Efficiency Low Nitrogen Use Efficiency (NUE): High nitrogen fertilizer input but low crop uptake, leading to high costs and environmental pollution (nitrous oxide emissions). [5] [4] Implement Enhanced Efficiency Fertilizers: Use slow-release or controlled-release nitrogen sources. [5] Gaseous Emissions: Quantify nitrous oxide (N₂O) fluxes using static chambers or micrometeorological methods. [7]
How to reduce nitrogen fertilizer use without sacrificing yield? Practice Precision Nutrient Management: Apply the 4Rs (Right Source, Rate, Time, and Place) based on soil testing (e.g., Soil Health Cards). [5] [1] Soil N Monitoring: Track plant-available N (ammonium, nitrate) in the root zone over the growing season. [4]
Pest & Disease Buildup Monoculture-Induced Pressure: Continuous cropping of the same species leads to the buildup of host-specific pathogens, nematodes, and insect pests. [2] [3] Diversify Cropping Systems: Rotate with non-host crops from different families. Implement legume intercropping to disrupt pest host-finding and reduce incidence by 20-25%. [2] Pest & Disease Incidence: Regularly scout for and record pest populations and disease severity scores. [2]
How to break pest and disease cycles in a simplified rotation? Utilize Allelopathic Plants: Integrate species like groundnut that release natural compounds (phenolic acids) to suppress weeds and soil pathogens. [2] Soil Biology: Assess changes in soil microbial biomass and nematode community structure. [7]

Experimental Data & Protocols

For researchers designing experiments to validate the effectiveness of different practices, the following data and methodologies are essential.

Quantitative Data on Practice Effectiveness

This table synthesizes experimental data on the impacts of various practices, serving as a benchmark for your research outcomes.

Practice Impact on Crop Yield Impact on Soil Organic Carbon (SOC) Impact on Nitrogen Use Efficiency Other Key Benefits
Diverse Crop Rotations ↑ 30-35% (main crop equivalent yield) [2] Significant increase, especially with ≥3 crops & cover crops [3] Reduces economic optimal N rate for corn by 16-30 lbs/ac [3] Reduces yield losses during drought by 14-90% [4] [3]
Legume Intercropping ↑ 30-35% (main crop equivalent yield) [2] Contributes to SOC via root biomass & residue [2] Fixes ~125 kg N/ha/season, reducing synthetic N need [2] Reduces pest & disease incidence by 20-25% [2]
Cover Cropping Builds soil health for long-term yield stability [5] Increases SOC sequestration [5] [7] Scavenges residual N, reducing leaching [5] Improves water infiltration, suppresses weeds [5]
Conservation Tillage Can maintain or slowly increase yields over time [5] Increases surface SOC sequestration [5] -- Reduces fossil fuel use & soil erosion [5]
Detailed Experimental Methodology

A robust experiment to test these practices should follow a systematic workflow, as outlined in the diagram below.

G Start 1. Define Objective & Site A 2. Establish Baseline Start->A B 3. Design Treatments A->B A1 Soil Sampling (0-30 cm) Analyze: SOC, N, P, K, pH, bulk density, microbial biomass A->A1 C 4. Implement & Manage B->C B1 Example Treatments: - Monoculture (Control) - 2-Crop Rotation - 3-Crop Rotation + Legume - 3-Crop Rotation + Legume + Cover Crop B->B1 D 5. Sample & Monitor C->D E 6. Analyze & Interpret D->E D1 Annual/Multi-Annual Monitoring: - Crop yield & biomass - Soil nutrient status - GHG fluxes (N₂O, CO₂) - Pest & disease incidence D->D1

Experimental Workflow for Evaluating Soil Management Practices

Here is a detailed breakdown of each step in the experimental protocol, drawing from established research frameworks [4] [7]:

  • Step 1: Define Objective & Site Selection: Clearly state the hypothesis (e.g., "Diversifying a corn-soybean rotation with a legume cover crop will increase SOC and yield stability"). Select a site with a uniform management history and characterize its pedoclimatic conditions (soil type, climate zone). [7]
  • Step 2: Establish Baseline: Before implementing treatments, conduct a comprehensive baseline soil sampling. Analyze key indicators including Soil Organic Carbon (SOC), macro- and micronutrients, pH, bulk density, and microbial biomass carbon. This is critical for measuring change. [4] [7]
  • Step 3: Design Treatments: Employ a randomized complete block design (RCBD) with a minimum of 3-4 replications to account for field variability. Treatments should compare the current practice (control) against innovative systems. [4] Example treatments include:
    • T1: Continuous monoculture (e.g., corn-corn).
    • T2: Standard two-crop rotation (e.g., corn-soybean).
    • T3: Diverse rotation (e.g., corn-soybean-wheat).
    • T4: Diverse rotation with a legume cover crop (e.g., corn-soybean-wheat + red clover). [4] [3]
  • Step 4: Implement & Manage: Apply treatments consistently over multiple years (≥3-5 years) to detect meaningful changes in soil health. Meticulously record all management inputs, including planting dates, fertilizer type and amount, irrigation, and pest control. [7]
  • Step 5: Sample & Monitor: Collect data annually or per cropping cycle.
    • Crop Performance: Measure grain yield, above-ground biomass, and plant health.
    • Soil Health: Re-measure baseline parameters. Specialized experiments can track Potentially Mineralizable Nitrogen. [3]
    • Environmental Impact: Use static chambers to measure nitrous oxide (N₂O) fluxes, a potent greenhouse gas. [7]
    • Pest and Disease: Record incidence and severity of weeds, insects, and pathogens. [2]
  • Step 6: Analyze & Interpret: Use analysis of variance (ANOVA) to test for significant differences between treatments. Conduct correlation and regression analyses to understand relationships between practices and outcomes (e.g., between SOC content and yield stability during drought). [4]

Technology Adoption Notes

When translating research into practice, consider that adoption is influenced by more than just biophysical effectiveness. Key socio-economic barriers include management complexity, initial costs, and knowledge gaps. Providing region-specific guidance, economic incentives, and demonstrating long-term benefits are crucial for widespread implementation. [2] [1]

References

resolving analytical method challenges in animal commodities

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Here are some frequently encountered problems and their potential solutions, based on current industry and research trends.

Challenge Category Specific Issue Potential Solution / Methodology
Model Translationality High drug failure rates (up to 95%) due to species differences [1] [2]. Implement cross-species signaling pathway analysis to select the most relevant animal model before testing [2].
Animal Welfare & Ethics Ethical concerns and consumer scrutiny over animal use in research and production [3] [1]. Adopt Non-Animal Methodologies (NAMs) like organoids or microphysiological systems for relevant research phases [1] [4].
Feed & Input Safety Need to ensure feed safety and nutritional quality while reducing antibiotic use [5]. Utilize comprehensive animal feed testing for mycotoxins, pathogens, and nutritional labeling [6] [5].
Data Management & Traceability Difficulty in proving ethical sourcing, sustainability, and traceability from farm to fork [3]. Implement a modern ERP (Enterprise Resource Planning) system designed for the meat industry to ensure digital traceability and compliance [3].
Regulatory Compliance Evolving and complex regulatory landscape for product safety and labeling [3] [4]. Use regulatory-grade In Silico models and AI for predictive toxicity and efficacy testing, which are increasingly recognized by bodies like the FDA [1] [4].

Key Data for Method Selection

When deciding on an experimental path, understanding the characteristics and limitations of available models is crucial. The following table summarizes data on animal models and emerging alternatives.

Model / Characteristic Key Applications Limitations / Challenges Quantitative Context
Rodent Models (e.g., Mice, Rats) Early-stage drug efficacy and safety screening; disease modeling [2]. Significant physiological differences from humans; poor predictors of human outcomes for diseases like atherosclerosis [2]. ~90-95% of drugs safe in animals fail in human trials [1].
Non-Human Primates Testing for diseases where physiology is closer to humans (e.g., coronary atherosclerosis) [2]. Very high maintenance costs, extended growth cycles, and major ethical concerns [2]. Phylogenetic analysis shows greater similarity to humans than rodents, justifying use in specific cases [2].
Non-Animal Methodologies (NAMs) Drug discovery, toxicity testing, disease modeling, personalized medicine [1] [4]. Current inability to fully model whole-organism complexity for some endpoints [4]. Can improve predictive accuracy and reduce R&D costs by curbing late-stage drug failures [1].
Animal Feed Testing Ensuring feed safety, quality, and compliance with regulations [6]. High cost of advanced equipment and a shortage of skilled personnel can be restraints [6]. The market is projected to grow, with a CAGR potentially around 7%, driven by food safety demands [6].

Experimental Protocol: Cross-Species Pathway Analysis

This protocol is designed to help researchers select the most appropriate animal model for vascular aging and cardiovascular disease research, thereby improving the translatability of results [2].

  • Data Collection: Integrate multiple transcriptomic datasets (both bulk-seq and single-cell RNA-seq) from humans and the candidate animal models (e.g., rats, monkeys) for the specific tissue or condition of interest (e.g., aging blood vessels) [2].
  • Differential Expression Analysis: Identify genes that are differentially expressed in the diseased versus healthy state within each species. Use standardized bioinformatics pipelines (e.g., the "Seurat" R package for scRNA-seq data) [2].
  • Gene Set Enrichment Analysis (GSEA): Perform GSEA on the pre-ranked lists of differentially expressed genes to identify signaling pathways that are significantly activated or inhibited in the disease state. The Normalized Enrichment Score (NES) indicates the strength and direction (activation/inhibition) of the pathway [2].
  • Cross-Species Comparison: Compare the NES of key signaling pathways across all species. Pathways with a consistent trend (e.g., all species show significant activation) are considered well-conserved and more reliable for translational research.
  • Model Selection & Validation:
    • Priority should be given to animal models where the relevant disease pathways mirror the trends observed in humans.
    • Validate the selection by analyzing historical data from known drugs. Drugs that successfully translated to clinics typically targeted pathways with consistent trends across species, while those with adverse effects often targeted pathways with opposite trends [2].

Workflow Visualization: From Model Selection to NAMs

The following diagrams, created with Graphviz, illustrate the logical workflow for model selection and the key components of modern non-animal methodologies.

Diagram 1: Animal Model Selection Logic

This flowchart outlines the data-driven decision process for selecting a biologically relevant animal model.

ModelSelection Animal Model Selection Logic Start Define Research Question (Human Disease Focus) DataInt Integrate Multi-Species Transcriptomic Data Start->DataInt Analysis Perform Cross-Species Pathway Analysis (GSEA) DataInt->Analysis Decision Do Key Pathways Show Consistent Trends? Analysis->Decision SelectModel Select Animal Model with High Pathway Conservation Decision->SelectModel Yes ConsiderNAM Consider NAMs or Re-evaluate Approach Decision->ConsiderNAM No Proceed Proceed with Experimental Testing and Validation SelectModel->Proceed

Diagram 2: Non-Animal Methodologies (NAMs) Ecosystem

This diagram shows the main categories of NAMs and how they can be integrated for a more comprehensive human-relevant approach.

NAMs Non-Animal Methodologies Ecosystem Central Human-Relevant Data Organoids Organoids (3D Miniature Organs) Central->Organoids OOC Organs-on-a-Chip (Microphysiological Systems) Central->OOC InSilico In Silico & AI Models (Computational Prediction) Central->InSilico Applications Applications: - Disease Modeling - Drug Screening - Toxicity Testing Organoids->Applications OOC->Applications InSilico->Applications

Key Takeaways for Researchers

  • Focus on Human Relevance: The primary challenge is the species gap. Any experimental design must now actively justify the biological relevance of the chosen model, and cross-species bioinformatics analysis provides a powerful tool for this [2].
  • Embrace a Hybrid Strategy: While NAMs are not yet a complete replacement for all animal testing, they are superior for specific questions. A strategic approach uses NAMs for high-throughput screening and initial toxicity studies, reserving the most human-relevant animal models (justified by pathway analysis) for later-stage, complex physiological validation [1] [4].
  • Prioritize Data and Traceability: Implementing systems for robust data management and sample traceability is no longer just about operational efficiency. It is critical for proving ethical and regulatory compliance to consumers, investors, and regulators [3].

References

addressing MRL data gaps for minor crops

Author: Smolecule Technical Support Team. Date: February 2026

The MRL Data Gap Process

Addressing MRL data gaps is a formal process often triggered by regulatory reviews. The following table summarizes the key components based on a case study for the pesticide spinetoram [1].

Process Stage Description Key Outcome/Consideration
Identification Regulatory review (e.g., EFSA's Article 12 review) identifies unavailable data [1]. Data gaps lead to "tentative MRLs" with footnotes specifying required confirmatory data [1].
Data Submission An applicant (e.g., a company) submits confirmatory data to address the gaps [1]. Data often includes new or validated analytical methods for different commodity groups [1].
Assessment Competent authorities evaluate the submitted data against regulatory guidance [1]. A common issue is incomplete demonstration of extraction efficiency for analytical methods [1].
Resolution Data gaps are closed if the submission is satisfactory, and tentative MRLs are confirmed [1]. Changes in context (e.g., expiration of a substance's approval) can make some data gaps obsolete [1].

Good Agricultural Practice (GAP) Comparison

For establishing or using an MRL, the concept of Good Agricultural Practice (GAP) is fundamental. When a new use for a pesticide is proposed, its GAP must be compared to the GAP that the existing MRL is based on [2].

The principle is to determine if the new GAP is similar, more critical, or less critical than the reference GAP. A GAP is considered more critical if it could lead to higher residue levels. The key parameters for comparison are [2]:

  • Application rate: Rates differing by more than 25% are not similar.
  • Pre-harvest interval (PHI): Intervals differing by more than 25% are not similar.
  • Number of treatments: The effect on residue diminishes for later applications unless the compound is persistent.
  • Formulation type: Common types like EC, WP, SC, etc., are generally considered similar.

If two or more critical parameters deviate simultaneously, the GAPs are no longer considered similar, and the trial data may not be comparable [2].

Workflow for Addressing MRL Data Gaps

The diagram below outlines the general workflow for resolving an MRL data gap, from its identification to the final regulatory decision.

MRL_DataGap_Workflow Start Start: MRL Review Identify Data Gap Identified Start->Identify Regulatory Body Submit Applicant Submits Data Identify->Submit Party with Interest Assess Data Assessment Submit->Assess Rapporteur Member State (RMS) Satisfied Data Gaps Satisfied? Assess->Satisfied EFSA/Authority Evaluation Confirm Confirm MRL Satisfied->Confirm Yes Revoke Propose MRL Revocation Satisfied->Revoke No End MRL Updated Confirm->End Risk Manager Decision Revoke->End Risk Manager Decision

A Note on Analytical Methods

A recurring challenge in addressing MRL data gaps is the validation of analytical methods. Regulatory assessments often find that the extraction efficiency of methods has not been satisfactorily addressed, which remains a source of uncertainty [1]. Advanced techniques like LC-MS/MS and GC-MS/MS are typically used for multi-residue analysis due to their high sensitivity and specificity [3].

References

efficacy comparison fluazifop-P-butyl versus haloxyfop

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

The following table summarizes quantitative data on the efficacy of these herbicides against various grass weed species, as observed in a soybean crop field study [1].

Herbicide Common Weed Species and Level of Control

| Fluazifop-P-butyl (125 g ha⁻¹) | Brachiaria decumbens: Good control Digitaria ciliaris: Low control (<90%) Eleusine indica: Satisfactory control Brachiaria plantaginea: Good control | | Haloxyfop-P-methyl (60 g ha⁻¹) | Brachiaria decumbens: Highest control Digitaria ciliaris: >90% control Eleusine indica: Satisfactory control Brachiaria plantaginea: High efficiency Cenchrus echinatus: Satisfactory control |

Mechanisms of Action

Both herbicides are classified as ACCase-inhibitors, but their action can differ in specific contexts.

  • Primary Shared Mechanism (ACCase Inhibition): Both this compound and haloxyfop-P-methyl belong to the aryloxyphenoxypropionate (AOPP) class. They target the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis. This inhibition disrupts the production of lipids necessary for cell membranes, ultimately leading to the death of susceptible grass weeds [2].
  • A Unique Action for this compound: Research has shown that on the broadleaf weed Acanthospermum hispidum (which is unusually sensitive to this compound), the herbicide's mechanism involves more than ACCase inhibition. The primordial action site is the apical meristem, and it induces a rapid burst of Reactive Oxygen Species (ROS), leading to membrane lipid peroxidation and rapid cell death. This effect was not observed with haloxyfop-P-methyl in the same species [3] [4].

The following diagram illustrates these pathways.

G cluster_primary Primary Pathway (Shared) cluster_secondary Secondary Pathway (this compound on Sensitive Broadleaf Weeds) Herbicide Herbicide Application (this compound or Haloxyfop-P-methyl) ACCaseInhibition Inhibition of Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCaseInhibition  Standard Action on Grasses ApicalMeristemDamage Damage to Apical Meristem Cells Herbicide->ApicalMeristemDamage  Specific Action of this compound   DisruptedFattyAcidSynthesis Disrupted Fatty Acid Synthesis ACCaseInhibition->DisruptedFattyAcidSynthesis ImpairedMembraneProduction Impaired Membrane Biosynthesis DisruptedFattyAcidSynthesis->ImpairedMembraneProduction GrassWeedDeath Grass Weed Death ImpairedMembraneProduction->GrassWeedDeath ROSinduction Induction of Reactive Oxygen Species (ROS) ApicalMeristemDamage->ROSinduction MembranePeroxidation Membrane Lipid Peroxidation ROSinduction->MembranePeroxidation RapidCellDeath Rapid Cell Death & Plant Withering MembranePeroxidation->RapidCellDeath

Experimental Protocols for Reference

The efficacy data and mechanistic insights are derived from standardized experimental methods. Here are outlines of the key protocols used in the cited research.

Field Efficacy Trial Protocol [1]

This methodology is typical for generating comparative efficacy data.

  • Design: Randomized complete block design with four replications.
  • Treatments: Herbicides are applied alone at recommended doses (e.g., this compound at 125 g ha⁻¹ and haloxyfop-methyl at 60 g ha⁻¹), including a non-treated control plot.
  • Application: Post-emergence sprays are applied at specified weed growth stages using calibrated equipment.
  • Data Collection: Visual control assessments (percentage) are made at multiple intervals after application (e.g., 7, 14, 21, and 28 days). Weed biomass is often harvested at the trial's end for dry weight measurement.
  • Analysis: Data is subjected to analysis of variance (ANOVA), and means are separated using appropriate tests like Tukey's HSD.
Chlorophyll Fluorescence & Histology Protocol [3] [4]

This method is used to investigate physiological and cellular-level actions.

  • Plant Material: Seedlings are grown in a controlled environment chamber to the 3-4 leaf stage.
  • Treatment: Plants are treated with a specific concentration of the herbicide (e.g., 10 μM) along with a control.
  • Chlorophyll Fluorescence Imaging: Parameters such as maximal PS II quantum yield (Fv/Fm) and effective PS II quantum yield [Y(II)] are measured using an imaging system over a time course (e.g., every 2 hours).
  • Histological Observation: Apical meristems are harvested, fixed, embedded in paraffin, sectioned, and stained (e.g., with toluidine blue) for observation under a light microscope to detect cellular damage.

Key Insights for Professionals

  • Spectrum of Activity: While both are primarily grass herbicides, this compound has documented activity on certain rare, susceptible broadleaf weeds (e.g., Acanthospermum hispidum) via a distinct ROS-mediated pathway [3].
  • Formulation and Uptake: Both herbicides can be effectively applied through sprinkler irrigation systems, with root uptake from soil contributing significantly to efficacy [5].
  • Environmental Impact: A study on soil microbial communities indicated that a single application of either herbicide at the recommended dose had minimal non-target effects on bacterial and archaeal diversity or function [6].

References

cross-resistance patterns among ACCase inhibitor herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Resistance Patterns by Weed Species and Mutation

The tables below summarize cross-resistance patterns conferred by different mechanisms, as observed in various weed species.

Table 1: Resistance patterns associated with specific ACCase mutations in Alopecurus myosuroides (Black-grass) [1]

ACCase Mutation FOPs (Fenoxaprop, Clodinafop, Haloxyfop) DIMs (Cycloxydim) DEN (Pinoxaden/Clethodim)
Ile-1781-Leu Resistant Resistant Variable resistance (under sub-optimal conditions)
Trp-2027-Cys Resistant Resistant Not Resistant
Ile-2041-Asn Resistant Resistant Not Resistant
Asp-2078-Gly Resistant Resistant Resistant
Gly-2096-Ala Resistant Resistant Variable resistance (under sub-optimal conditions)

Table 2: Observed cross-resistance in various weed species from recent field studies [2] [3] [4]

Weed Species Herbicide Class Specific Herbicides Observed Resistance Pattern & Notes
Digitaria ciliaris (China) [2] APPs (FOPs) Cyhalofop-butyl, Fenoxaprop-P-ethyl, Haloxyfop-P-methyl Cross-resistance confirmed (RI*: 6.2 to 132.8). Associated with Ile-1781-Leu, Trp-2027-Cys/Ser, and Ile-2041-Asn mutations.
DEN Pinoxaden Cross-resistance confirmed (RI: 2.3 to 5.4).
CHDs (DIMs) Clethodim, Sethoxydim Variable response; populations with different mutations showed differing susceptibility.
Avena ludoviciana (Winter Wild Oat, Iran) [3] APPs (FOPs) Clodinafop Widespread resistance (Resistance Ratio: 1.76 to >47.04).
CHDs (DIMs) Sethoxydim Most populations showed low-level cross-resistance.
DEN Pinoxaden Six populations showed high cross-resistance (RR: 10.73 to 40.29).
Alopecurus myosuroides (Black-grass, China) [4] APPs (FOPs) Clodinafop-propargyl, Fenoxaprop-P-ethyl Confirmed cross-resistance; some populations not controlled at 16x field rate.
ALS-inhibitors Pyroxsulam, Mesosulfuron-methyl Multiple resistance observed, confirming resistance to a different mode of action.

*RI: Resistance Index

Detailed Experimental Protocols

To generate the data in the comparison guides, researchers typically follow a multi-step process, from confirming resistance to elucidating the underlying mechanisms.

G cluster_1 Key Experiments Start Seed Collection (R & S populations) A Dose-Response Assay Start->A B ACCase Enzyme Assay Start->B C Molecular Analysis Start->C D Metabolism Study Start->D End Data Integration & Resistance Mechanism Confirmation A->End B->End C->End D->End

1. Whole-Plant Dose-Response Assays [5] [4] [6]

  • Purpose: To confirm resistance and quantify its level.
  • Procedure: Seeds from putative resistant (R) and known susceptible (S) populations are grown in a greenhouse. At the 3-4 leaf stage, plants are sprayed with a series of doses of the ACCase-inhibiting herbicides (APPs, CHDs, DEN). The applied doses typically range from below the field rate to several times the recommended rate.
  • Data Analysis: Plant survival or above-ground biomass is measured 3-4 weeks after treatment. Data is used to calculate the herbicide dose required to kill 50% of plants (LD₅₀) or reduce biomass by 50% (GR₅₀). The Resistance Index (RI) or Resistance Factor (RF) is calculated as RI = GR₅₀ (R) / GR₅₀ (S).

2. ACCase Enzyme Activity Assays [7]

  • Purpose: To determine if resistance is due to an insensitive target enzyme (TSR).
  • Procedure: ACCase enzyme is extracted from fresh leaf tissue of R and S plants. The enzyme activity is measured in vitro in the presence of different concentrations of the herbicide.
  • Data Analysis: The herbicide concentration required to inhibit ACCase activity by 50% (I₅₀) is determined. A higher I₅₀ value for the R population compared to the S population confirms TSR.

3. Molecular Analysis for Target-Site Mutations [2] [4] [6]

  • Purpose: To identify specific mutations in the ACCase gene.
  • Procedure: Genomic DNA is extracted from individual plants. The region of the plastidic ACCase gene encoding the carboxyltransferase (CT) domain is amplified via PCR and sequenced.
  • Data Analysis: The resulting DNA sequences are compared with known susceptible sequences to identify nucleotide changes that lead to amino acid substitutions at known positions (e.g., 1781, 2027, 2041, 2078, 2096).

4. Studies on Non-Target-Site Resistance (NTSR) [7] [6]

  • Purpose: To investigate the role of enhanced herbicide metabolism.
  • Procedure:
    • Herbicide Metabolism: Radio-labeled herbicide (e.g., ¹⁴C-diclofop-methyl) is applied to R and S plants. The formation of non-phytotoxic conjugated metabolites over time is tracked and quantified.
    • Enzyme Inhibition: Plants are treated with a P450 inhibitor (e.g., malathion) followed by the herbicide. If the inhibitor reverses resistance, it indicates that cytochrome P450 monooxygenases are likely involved in the metabolic resistance.
  • Biomarker Detection: Protein blots or ELISA assays can be used to detect elevated levels of specific detoxification enzymes, such as glutathione transferases (e.g., GSTF1), which serve as biomarkers for NTSR [6].

Implications for Research and Management

The observed cross-resistance patterns have critical implications:

  • Complex Management: The presence of both TSR and NTSR, sometimes within the same population, makes resistance management extremely challenging. NTSR can confer unpredictable resistance to herbicides with different sites of action [4] [6].
  • Fitness Costs: Some studies indicate that resistant phenotypes may carry fitness costs. For example, ACCase-resistant sterile oat produced fewer seeds per plant than susceptible ones under drought stress, which could influence population dynamics over time [5].
  • New Solutions: Research into new herbicide chemistries, like the α-aryl-keto-enol (aryl-KTE) class, is ongoing. Some aryl-KTE compounds show a "resistance-breaking" profile, effectively controlling weeds with known ACCase mutations [8].

References

relative toxicity to non-target organisms compared to other herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Herbicides to Non-Target Animals

The following table summarizes the effects of various herbicides on non-target animals, based on a large-scale meta-analysis and specific toxicity studies.

Herbicide Reported Effects on Non-Target Animals Effect Size (ES) / Key Findings Organisms / Context
Glyphosate / GBHs [1] [2] [3] Oxidative stress, genotoxicity, metabolic syndrome, endocrine disruption; GBHs often more toxic than glyphosate alone due to co-formulants [2] [3]. Specific quantitative ES not provided in results; widespread adverse outcomes reported [1] [2]. Aquatic invertebrates, fish, pollinators (bees); effects linked to surfactants like POEA [3].
Atrazine [4] Adverse effects on aquatic plant communities, which can cascade to animal species; risks to fish, invertebrates, amphibians. U.S. EPA Level of Concern for aquatic plants: 9.7 µg/L [4]. Aquatic ecosystems; regulatory levels set to protect aquatic plants, fish, invertebrates, amphibians [4].
2,4-D [5] Endocrine disruption, modulation of stress response and detoxification genes, oxidative damage. Gene expression changes at 1.0 µg/L; enzymatic activity altered at 7.5 µg/L [5]. Larvae of the non-biting midge Chironomus riparius (aquatic insect).
Fluroxypyr [6] Among the most phytotoxic herbicides to non-target plants; can indirectly affect animal food sources. Strongest phytotoxic effect in mixture tests [6]. Non-target plants; indirect effects on arthropods and birds [6].
Herbicides (General) [7] Overall negative effect on animal reproduction and behavior; no significant overall effect on growth. Reproduction: ES = -0.253; Behavior: ES = -0.301; Growth: ES = -0.001 (not significant) [7]. Meta-analysis of 1,705 studies on invertebrates and vertebrates.

Comparative Toxicity of Herbicides to Non-Target Plants and Microbes

Herbicides also significantly impact non-target plants and soil microorganisms, as shown in the table below.

Herbicide Reported Effects on Non-Target Plants & Microbes Effect Size (ES) / Key Findings Organisms / Context
Glyphosate [7] [3] Inhibits the shikimate pathway, present in plants, fungi, and bacteria; reduces growth and reproduction [7]. Plant Growth: ES = -0.482; Plant Reproduction: ES = -0.346 [7]. Non-target plants, soil/fungal bacteria; arbuscular mycorrhizal fungi [7] [3].
Fluroxypyr [6] Consistently the most phytotoxic compound in a study on non-target plants. Strongest phytotoxic effect in mixture tests [6]. Lepidium sativum, Sinapis alba, Sorghum saccharatum.
Herbicides (General) [7] Overall negative effect on plant growth and reproduction; negative effect on microorganism growth and reproduction. Plant Growth: ES = -0.338; Plant Reproduction: ES = -0.346; Microbe Growth/Reproduction: Negative response [7]. Meta-analysis of 1,705 studies on dicots, monocots, bacteria, fungi.

Key Experimental Protocols

The data in the tables above were generated using standardized and specific experimental methods.

  • Large-Scale Meta-Analysis Protocol [7]:

    • Objective: To conduct a unified synthesis of pesticide impacts on non-target organisms across all trophic levels.
    • Data Collection: Integrated 20,212 effect sizes from 1,705 experimental studies globally.
    • Measured Endpoints: Growth, reproduction, behavior (animals), and physiological biomarkers.
    • Analysis: Applied meta-regression of log response ratios (lnRR), accounting for phylogenetic effects. Effects were considered at field-realistic exposure levels.
  • Plant Phytotoxicity Testing (Phytotoxkit Method) [6]:

    • Objective: To assess the effects of individual pesticides and their mixtures on non-target plants.
    • Test Organisms: Lepidium sativum, Sinapis alba, and Sorghum saccharatum.
    • Procedure: Seeds are placed in transparent test plates on filter paper. Pesticide solutions at field-realistic concentrations are added. The plates are sealed vertically and incubated.
    • Measured Endpoints: Seed germination and seedling root/shoot growth are measured after several days and compared to controls.
  • Aquatic Insect Molecular Analysis [5]:

    • Objective: To elucidate subcellular responses to 2,4-D in a non-target aquatic insect.
    • Test Organism: Larvae of the midge Chironomus riparius.
    • Exposure: Larvae are exposed to environmentally relevant concentrations of 2,4-D in water.
    • Analysis: Gene expression is analyzed via Real-Time PCR (RT-PCR) for genes related to detoxification, endocrine system, stress response, and immune system. Enzymatic activities (e.g., acetylcholinesterase, catalase) are measured biochemically.

Cellular Pathways of Herbicide Toxicity

The adverse effects observed in non-target organisms often stem from disruptions at the cellular level. The diagram below illustrates the key pathways and mechanisms identified in the research.

G cluster_animals Animals cluster_plants_microbes Plants & Microorganisms HerbicideExposure Herbicide Exposure A1 Oxidative Stress HerbicideExposure->A1 P1 Inhibition of Shikimate Pathway (Glyphosate) HerbicideExposure->P1 A2 Biomarker Perturbation A1->A2 A1->A2 Cellular Damage A3 Neurological & Behavioral Effects A2->A3 e.g., Neurophysiological A5 Metabolic Alterations A4 Endocrine Disruption A3->A4 Gene Modulation A4->A5 Energetic Costs AdverseOutcomes Adverse Outcomes: Reduced Growth & Reproduction, Impaired Health & Behavior A5->AdverseOutcomes P2 Reduced Photosynthesis & Biomass P1->P2 P1->P2 Aromatic Amino Acid Deficiency P3 Disrupted Cell Cycle & Microtubule Organization P2->P3 Off-Target Effects P5 Impaired Spore Germination & Metabolism P4 DNA Genotoxicity P3->P4 Cellular Reactivity P4->P5 Intracellular Damage P5->AdverseOutcomes

Key Insights for Researchers

  • Pesticide Mixtures Pose a Greater Hazard: Multiple studies emphasize that mixtures of pesticides, even at low, field-realistic concentrations, often produce stronger toxic effects than individual compounds. An additive model is a starting point, but synergistic interactions are a significant concern [6].
  • Co-formulants Are Not Inert: The toxicity of a commercial herbicide formulation is not due to the active ingredient alone. Co-formulants (e.g., POEA in glyphosate formulations) can be highly toxic themselves and can markedly increase the toxicity of the active ingredient [2] [3]. Regulatory assessments often overlook this.
  • Effects are Ubiquitous Across Trophic Levels: Modern meta-analyses confirm that insecticides, herbicides, and fungicides have broad-scale detrimental effects on all non-target groups tested, from bacteria and plants to invertebrates and vertebrates [7] [8]. This universal impact questions the sustainability of current use patterns.

References

environmental persistence compared to other fop herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Herbicide Persistence

The table below summarizes quantitative persistence data and key findings from experimental studies.

Herbicide (Group) Persistence & Environmental Fate Experimental Conditions & Methodology

| Fluazifop-p-butyl (Fop) [1] | Soil/Sediment Persistence: Shows residual activity and soil persistence, with effects on non-target species at recommended concentrations [1].

Key Findings: Suppressed seedling emergence of native species; effects more pronounced at higher concentrations; half-strength impacts germination and establishment [1]. | Test Organisms: Seed germination, seedling emergence, and growth of Australian native plant species [1].

Application: Laboratory and ex-situ greenhouse experiments; soils treated with Fusilade and Fusilade Forte at half, recommended, double, and quadruple field rates [1]. | | Florpyrauxifen-benzyl (Synthetic Auxin) [2] | Water: Disappears within days of application.

Sediment: Persists for over a year; detected in lakebed sediment cores, moving deeper over time [2]. | Field Study: Sampled water, plants, and sediments from treated lake bays post-application of ProcellaCOR (FPB) [2].

Analysis: LC-MS/MS for herbicide concentration in environmental samples [2]. | | Atrazine (Triazine) [3] | Soil Half-Life: Highly variable, from days to months, with a commonly cited range of 13-261 days [3].

Water: High mobility leads to widespread water contamination; classified as a persistent toxic pollutant [3]. | Review Study: Comprehensive analysis of existing literature on atrazine's environmental behavior and toxicity [3]. |

Detailed Experimental Protocol for Fop Herbicides

For a deeper understanding, here is the detailed methodology from the key study on this compound (Fusilade and Fusilade Forte) [1]:

  • Tested Herbicides: Fusilade (128 g/L ai) and Fusilade Forte (212 g/L ai), applied at half, recommended, double, and quadruple field application rates [1].
  • Experimental Design: Five distinct experiments investigated effects on:
    • Seed Germination: Seeds placed in Petri dishes exposed to herbicide treatments [1].
    • Seedling Emergence: Seeds buried at various depths in sand treated with herbicides [1].
    • Soil Residual Activity: Seeds sown at various intervals after sand was treated [1].
    • Plant Health: Foliar application on 3-4 month old plants [1].
    • Exposure Pathway: Isolated foliar vs. soil application on 5-6 month old plants [1].
  • Measured Outcomes: Final germination percentage, radicle growth, emergence rate and percentage, seedling biomass, and visual plant health [1].

Herbicide Persistence Pathways

The diagram illustrates the environmental journey and comparative persistence of different herbicide types, based on the experimental findings [1] [2] [3].

HerbicidePersistence Herbicide Environmental Pathways Herbicide Application Herbicide Application Environmental Pathways Environmental Pathways Herbicide Application->Environmental Pathways Fate in Water Fate in Water Environmental Pathways->Fate in Water Fate in Soil/Sediment Fate in Soil/Sediment Environmental Pathways->Fate in Soil/Sediment Uptake by Non-target Plants Uptake by Non-target Plants Environmental Pathways->Uptake by Non-target Plants Short-lived (e.g., FPB, this compound) [2] Short-lived (e.g., FPB, this compound) [2] Fate in Water->Short-lived (e.g., FPB, this compound) [2] Persistent Pollutant (e.g., Atrazine) [3] Persistent Pollutant (e.g., Atrazine) [3] Fate in Water->Persistent Pollutant (e.g., Atrazine) [3] Residual Activity (e.g., this compound) [1] Residual Activity (e.g., this compound) [1] Fate in Soil/Sediment->Residual Activity (e.g., this compound) [1] Long-term Persistence (e.g., FPB, Atrazine) [2] [3] Long-term Persistence (e.g., FPB, Atrazine) [2] [3] Fate in Soil/Sediment->Long-term Persistence (e.g., FPB, Atrazine) [2] [3] Inhibits Seed Germination [1] Inhibits Seed Germination [1] Uptake by Non-target Plants->Inhibits Seed Germination [1] Reduces Seedling Emergence [1] Reduces Seedling Emergence [1] Uptake by Non-target Plants->Reduces Seedling Emergence [1] Impairs Plant Growth [1] Impairs Plant Growth [1] Uptake by Non-target Plants->Impairs Plant Growth [1]

The diagram highlights that while some herbicides may be short-lived in water, they can persist in sediments or soil, leading to potential off-target effects.

Key Insights for Researchers

  • Monitor Real-World Conditions: Laboratory studies may underestimate persistence. The FPB study found sediment persistence exceeding lab-based predictions, a crucial factor for regulatory decisions and ecological risk assessments [2].
  • Consider Non-Target Impacts: Even selective herbicides like this compound can have significant pre-emergence residual effects on non-target species, which must be factored into application plans in sensitive ecosystems [1].
  • Evaluate Mixtures and Scenarios: Research gaps exist for direct comparisons between all fop herbicides and potential synergistic effects in mixed applications. Future studies should focus on these areas.

References

mammalian metabolic pathway differences across species

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Cross-Species Metabolic Comparison

To objectively compare metabolic pathways across species, researchers employ a suite of experimental and computational techniques. The table below summarizes the core methodologies, their applications, and key considerations for your comparison guides.

Methodology Primary Application Key Measured Parameters Technical Considerations
Transcriptomics (RNA-seq) [1] [2] Profiles gene expression of metabolic enzymes; identifies transcriptional reprogramming. mRNA expression levels of genes (e.g., GLUT4, PDK4, CPT1B) [2]. Requires careful tissue handling; post-mortem interval can affect transcript stability [2].
Proteomics (LC-MS/MS) [3] Quantifies protein abundance and post-translational modifications (PTMs) of metabolic enzymes. Protein abundance; phosphorylation, acetylation sites; maximal enzyme velocity (Vmax) predictions [3]. Allows kinetic modeling of metabolic pathways; links protein levels to functional output [3].
Metabolomics (e.g., LC-MS, GC-MS) [4] Measures concentrations of small-molecule metabolites, the end-products of metabolic pathways. Metabolite concentrations; flux through specific pathways [4]. Provides a direct snapshot of metabolic state.
Structural Bioinformatics (e.g., AlphaFold2) [5] Predicts and compares 3D enzyme structures to understand evolutionary constraints. Structural conservation ratio (CR); mapping ratio (MR); residue-level conservation [5]. Reveals constraints from reaction mechanisms, ligand binding, and metabolic network context [5].
Pathway Visualization & Enrichment Analysis [6] [7] Projects omics data onto pathway diagrams for interpretation in a biological context. Pathway engagement; enrichment scores; coordinated changes in gene/protein sets [7]. Tools like PTMNavigator and Pathway Tools are essential for visual pattern recognition [6] [7].

Experimental Protocols for Key Techniques

For reproducibility in your guides, here are detailed protocols for two cornerstone techniques cited in the research.

  • LC-MS/MS Proteome Analysis [3]: This protocol is used to quantify enzyme abundance, which can be used to scale maximal enzyme activities in kinetic models.

    • Protein Extraction: Homogenize tissue samples in a urea-based buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.25) using a bead-based homogenizer.
    • Digestion: Reduce disulfide bridges with DTT, alkylate free cysteines with iodoacetamide, and digest proteins first with LysC and then with trypsin.
    • Desalting: Desalt the resulting peptide mixtures using STAGE Tips.
    • Chromatographic Separation: Inject the peptides onto a UPLC system using a long capillary column packed with C18 beads. Separate peptides with a long gradient (e.g., 240 min) ranging from 5% to 45% of an acetonitrile-based solvent.
    • Mass Spectrometry Analysis: Acquire data in a data-dependent mode on a high-resolution instrument like an LTQ Orbitrap, with one full MS scan followed by multiple MS/MS scans on the most intense ions.
  • Gene-Centric-Redundant (GCR) Single-Sample GSEA [7]: This pathway enrichment analysis algorithm is particularly suited for PTM data, where multiple regulated sites on a single protein are common.

    • Input: A list of regulated PTM peptides (e.g., from a phosphoproteomics experiment), each annotated with a regulation type (up, down, not regulated).
    • Analysis: The algorithm calculates pathway enrichment scores. Unlike conventional methods, the GCR-ssGSEA counts a gene multiple times during the calculation if it harbors multiple regulated PTMs. This accounts for the biological fact that multiple modifications on one protein can have a significant functional impact.
    • Integration: The results are integrated into visualization tools like PTMNavigator, where pathways can be sorted by these enrichment scores to highlight the most relevant biological processes [7].

Visualizing Metabolic Pathways and Experimental Workflows

Visualizations are crucial for interpreting complex omics data. The following diagram, created with Graphviz, illustrates a generalized workflow for conducting cross-species metabolic comparisons, integrating the methodologies discussed.

architecture SampleCollection Sample Collection (Tissues/Cells) MultiOmicProfiling Multi-Omic Profiling SampleCollection->MultiOmicProfiling Transcriptomics Transcriptomics (RNA-seq) MultiOmicProfiling->Transcriptomics Proteomics Proteomics & PTMs (LC-MS/MS) MultiOmicProfiling->Proteomics Metabolomics Metabolomics (LC-MS/GC-MS) MultiOmicProfiling->Metabolomics DataProcessing Data Processing & Bioinformatic Analysis Transcriptomics->DataProcessing Proteomics->DataProcessing Metabolomics->DataProcessing StructuralAnalysis Structural Analysis (AlphaFold2) DataProcessing->StructuralAnalysis PathwayEnrichment Pathway & Enrichment Analysis DataProcessing->PathwayEnrichment Visualization Visualization & Biological Insight StructuralAnalysis->Visualization PathwayEnrichment->Visualization CrossSpeciesComp Cross-Species Comparison Visualization->CrossSpeciesComp Generates Comparison Guides

Diagram 1: A workflow for cross-species metabolic pathway comparison, integrating multi-omic data generation, computational analysis, and visualization.

Furthermore, tools like Pathway Tools and PTMNavigator allow researchers to project quantitative omics data (e.g., gene expression, protein levels, metabolite concentrations) onto canonical pathway diagrams [6] [7]. This provides a powerful way to visualize differences in pathway engagement and flux between species in a biologically meaningful context. For example, regulated proteins or metabolites can be "painted" onto a metabolic map, allowing for immediate visual pattern recognition of which parts of the network are altered [6].

Key Insights for Comparison Guides

When structuring your comparison guides, consider these research-backed findings:

  • Focus on Cell-Intrinsic Mechanisms: Studies using pluripotent stem cells from different species show that many differences in developmental tempo and metabolic regulation are retained in vitro, indicating a strong cell-intrinsic component [1]. This suggests that some metabolic differences are hardwired and can be studied outside of the whole organism.
  • Look Beyond Gene Regulation: Metabolic differences are not solely explained by changes in gene regulatory networks (GRNs). Critical evolutionary changes occur at the level of protein and RNA turnover rates, enzyme kinetics, and post-translational modifications, which can scale the global tempo of biological processes without altering the underlying GRN structure [1] [3].
  • Metabolism Shapes Enzyme Evolution: Large-scale structural analyses reveal that enzyme evolution is constrained by their role in the metabolic network. Factors such as reaction mechanism, substrate and inhibitor binding, and the variability of metabolic flux through a pathway all exert selective pressure that shapes enzyme structures over millions of years [5].

References

analytical method validation across different commodity groups

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Frameworks and Universal Parameters

Analytical method validation is the documented process of proving that a laboratory procedure consistently produces reliable, accurate, and reproducible results for its intended purpose [1]. It is a critical pillar for ensuring drug quality, safety, and efficacy.

The global benchmark is set by the International Council for Harmonisation (ICH), with its guidelines ICH Q2(R2) and ICH Q14 recently modernizing the approach [2] [3]. Key regional bodies like the U.S. FDA (Food and Drug Administration) and EMA (European Medicines Agency) adopt and enforce these harmonized standards [4] [3].

The table below outlines the core validation parameters that must be evaluated for any quantitative method, regardless of the product type [3] [1].

Parameter Definition Experimental Approach
Accuracy Closeness of test results to the true value [3] [1] Analyze a sample of known concentration (e.g., a reference standard) or spike a placebo with a known amount of the analyte [3].
Precision Degree of agreement among individual test results from repeated samplings [3] [1]. Includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst) [3]. Apply the procedure repeatedly to multiple samplings of a homogeneous sample [3].
Specificity Ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix [3] [1]. Analyze samples containing the analyte alongside potential interferents and demonstrate that the response is only due to the analyte [3].
Linearity Ability of the method to produce results directly proportional to analyte concentration [3] [1]. Analyze samples across a defined range of concentrations and evaluate the data using statistical methods for curve-fitting [3].
Range The interval between upper and lower analyte concentrations for which suitable levels of linearity, accuracy, and precision have been demonstrated [3]. Determined from the linearity evaluation [3].
LOD & LOQ LOD (Limit of Detection): Lowest amount detectable but not necessarily quantifiable. LOQ (Limit of Quantitation): Lowest amount quantifiable with acceptable accuracy and precision [3] [1]. Based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve [3].
Robustness Capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate) [3] [1]. Deliberately introduce small changes to method parameters and measure their impact on performance [3].

The Modern Lifecycle Approach to Method Validation

A significant shift in the regulatory landscape is the move from a one-time validation event to a holistic Analytical Procedure Lifecycle (APL) management, as outlined in the new ICH Q2(R2) and Q14 guidelines [2] [3]. The following diagram illustrates this continuous, science-based workflow.

APL ATP Analytical Target Profile (ATP) Development Method Development ATP->Development Defines Requirements Validation Method Validation Development->Validation Prove Fitness-for-Use Routine Routine Use & Monitoring Validation->Routine Implement Method Control Control Strategy & Change Management Routine->Control Performance Data Control->Development Continuous Improvement Control->Routine Approved Changes

Analytical Procedure Lifecycle Management

This model is built on two key concepts:

  • Analytical Target Profile (ATP): Defined at the start, the ATP is a prospective summary of the method's intended purpose and its required performance criteria (e.g., "The method must quantify impurity X with an accuracy of 95-105%") [3]. This ensures the method is designed to be "fit-for-purpose" from the beginning.
  • Enhanced Approach: ICH Q14 describes an "enhanced" approach to method development that involves a deeper, science-based understanding of the method. This allows for a more flexible control strategy and easier management of post-approval changes [3].

Common Pitfalls and Strategic Recommendations

For researchers and scientists, navigating method validation requires awareness of common pitfalls and strategic planning.

  • Common Pitfalls: Key risks include poorly defined objectives, failure to test across all relevant sample matrices, using idealized test conditions that don't reflect routine operations, and insufficient data points or improper statistical analysis [1].
  • Instrument-Specific Risks: Different analytical techniques face unique challenges. For example, HPLC is sensitive to changes in flow rate and solvent composition, while LC-MS/MS can suffer from ion suppression caused by matrix components, which must be evaluated during validation [1].

Based on current trends for 2025, here are key strategic recommendations for drug development professionals [2]:

  • Adopt QbD and DoE: Implement Quality-by-Design (QbD) principles and Design of Experiments (DoE) during method development to build robustness into the method and understand the impact of multiple variables efficiently.
  • Leverage Advanced Technologies: Invest in and utilize advanced tools like Multi-Attribute Methods (MAM) for biologics, automation, and AI-driven analytics to optimize method parameters and handle complex data.
  • Focus on Data Integrity: Ensure all data meets ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, and more) with robust electronic systems and audit trails [2].

References

weed species sensitivity spectrum among ACCase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Weed Species Resistance to ACCase Inhibitors

Weed Species Herbicides Tested (Group) Resistance Level & Type Resistance Mechanisms Identified Key Supporting Experimental Data

| Blackgrass (Alopecurus myosuroides) | Clodinafop-propargyl (APP), Fenoxaprop-P-ethyl (APP), Pinoxaden (DEN), Cycloxydim (DIM) [1] | High-level cross-resistance to APPs; medium-level to DEN and DIM [1] | TSR: Ile-1781-Leu mutation in ACCase gene [1] [2]. NTSR: Enhanced metabolism, likely CYP450-mediated [1]. | Whole-plant dose-response assays showed R population was not controlled at 16x the recommended field rate of clodinafop-propargyl [2]. Metabolism study with PBO (CYP450 inhibitor) partially reversed resistance [1]. | | Rigid Ryegrass (Lolium rigidum) | Several ACCase inhibitors (APPs, DIMs) [3] | Broad-ranging cross-resistance to different chemistries [3] | TSR: Trp-2027-Cys and Asp-2078-Gly mutations in ACCase [3]. NTSR: Elevated levels of metabolic enzymes (GSTF1); CYP450 involvement [3]. | Dose-response assays with prosulfocarb following malathion (CYP450 inhibitor) pre-treatment partially reversed resistance [3]. ELISA tests confirmed higher GSTF1 protein in R populations [3]. | | Barnyardgrass (Echinochloa crus-galli, E. oryzicola) | ALS and ACCase inhibitors [4] | Widespread incidence of resistance in Northern Italy [4] | Not specified in the study, but resistance confirmed. | Field surveys recorded farms with >60% coverage of resistant Echinochloa spp. following herbicide treatment [4]. | | American Sloughgrass (Beckmannia syzigachne) | Clodinafop-propargyl, Fenoxaprop-P-ethyl [2] | High-level resistance [2] | Multiple mutations (Ile-1781-Leu, Trp-2027-Cys, Ile-2041-Asp, Asp-2078-Gly) conferring cross-resistance [2]. | Whole-plant dose-response assays. Molecular analysis of the ACCase CT domain to detect mutations [2]. |

Experimental Protocols for Resistance Investigation

The studies cited above typically employ a combination of standardized biological assays and molecular techniques to confirm and elucidate resistance.

  • Whole-Plant Dose-Response Bioassay: This is the foundational method to confirm resistance.

    • Procedure: Seeds of putative resistant (R) and known susceptible (S) populations are grown in pots. At the 2-4 leaf stage, plants are treated with a range of herbicide doses, including the recommended field dose and multiples thereof (e.g., 1x, 2x, 4x, 16x) [1] [2].
    • Data Analysis: Plant survival or above-ground fresh weight is assessed 3-4 weeks after treatment. The GR₅₀ (herbicide dose required to reduce plant growth by 50%) is calculated for R and S populations. The resistance index (RI) is determined as GR₅₀(R) / GR₅₀(S) [2].
  • Molecular Analysis for Target-Site Resistance (TSR):

    • Procedure: Genomic DNA is extracted from fresh leaf tissue of R and S plants. The region of the ACCase gene encoding the carboxyltransferase (CT) domain is amplified via PCR [2].
    • Sequencing: The PCR products are sequenced, and the amino acid sequence is aligned and compared with the known S sequence to identify point mutations [1] [2].
  • Investigating Non-Target-Site Resistance (NTSR) via Metabolism:

    • Procedure: A cytochrome P450 inhibitor, such as Piperonyl Butoxide (PBO) or malathion, is applied to R and S plants shortly (e.g., 2 hours) before the application of the herbicide [1] [3].
    • Interpretation: A significant increase in herbicide efficacy in the group pre-treated with the inhibitor, demonstrated through a dose-response assay, provides strong evidence that enhanced metabolism by CYP450 enzymes is a contributing resistance mechanism [1] [3].

The following diagram illustrates the logical workflow for diagnosing herbicide resistance, integrating the experimental protocols described above.

G Start Start: Suspected Herbicide Failure Bioassay Dose-Response Bioassay Start->Bioassay Confirmed Resistance Confirmed? Bioassay->Confirmed TSR TSR Investigation: ACCase Gene Sequencing Confirmed->TSR Yes Result Characterized Resistance (TSR, NTSR, or Multiple) Confirmed->Result No NTSR NTSR Investigation: Metabolism Study with Inhibitors TSR->NTSR Often in parallel NTSR->Result

Key Resistance Mechanisms and Research Frontiers

Understanding the "why" behind the sensitivity spectrum is crucial for developing solutions.

  • Target-Site Resistance (TSR): This involves a genetic change in the weed's ACCase enzyme. Specific point mutations (e.g., Ile-1781-Leu, Trp-2027-Cys, Asp-2078-Gly) alter the enzyme's structure, preventing the herbicide from binding effectively while maintaining its biological function [1] [3] [2]. These mutations often confer cross-resistance to multiple herbicides within the ACCase inhibitor group.

  • Non-Target-Site Resistance (NTSR): This is a broader, more complex mechanism where the weed remains alive by reducing the amount of herbicide that reaches the target site. The most common form is enhanced metabolic resistance, where the weed overproduces detoxifying enzymes like cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs) to break down the herbicide before it can act [3] [5]. This can confer unpredictable resistance to herbicides with different sites of action [6].

  • Integrated Weed Management (IWM) and Future Strategies: Given the rise in resistance, research is increasingly focused on IWM. This includes using pre-emergence herbicides with different modes of action [1], rotating herbicides, and exploring computational techniques to design new molecules that can overcome known resistance mechanisms [7].

The search results indicate that resistance is well-documented in Europe and Asia for major grass weeds like blackgrass and ryegrass. However, the specific sensitivity spectrum for all minor weed species or the status in other geographical regions may require more localized research.

References

performance in tank mixtures with broadleaf herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Market Context and Key Herbicides

The table below summarizes the active ingredients and product examples relevant to tank mixture discussions, based on current market and agricultural data.

Active Ingredient Herbicide Group (Site of Action) Example Product Names Key Notes & Application Context
Glyphosate [1] [2] Group 9 [3] Not specified in results Dominant market share (67%); often used in herbicide-tolerant trait systems [1].
2,4-D [2] [3] Group 4 [3] Gordon's Trimec, Southern Ag 2,4-D Amine [2] Common component in premixes; has specific crop height restrictions for application [3].
Glufosinate [1] [3] Group 10 [3] Liberty Ultra [3] Used in the E3 herbicide-tolerant trait package for soybeans [3].
Imazapyr [2] Not specified RM43 [2] Found in non-selective mixtures for total vegetation control [2].
Quinclorac [2] Not specified Quali-Pro Quinclorac 75 DF [2] Noted for effectiveness on crabgrass and other weeds [2].

Framework for Experimental Protocol Design

While explicit protocols were not found, the search results highlight critical factors you must control for and document in any tank mixture performance experiment. The following workflow outlines the key experimental design considerations.

G Start Design Tank Mix Experiment HerbicideSelection Herbicide Selection Start->HerbicideSelection ApplicationFactors Application Factors Start->ApplicationFactors EnvironmentalConditions Environmental Conditions Start->EnvironmentalConditions H1 • Site of Action Group • Formulation Type HerbicideSelection->H1 A1 • Spray Water Quality & pH • Adjuvants (e.g., AMS) • Nozzle Type & Droplet Size • Carrier Volume ApplicationFactors->A1 E1 • Weed Size & Growth Stage • Temperature & Humidity • Rainfastness EnvironmentalConditions->E1 DataCollection Data Collection & Analysis H1->DataCollection A1->DataCollection E1->DataCollection

The diagram above summarizes the core factors to consider. Here is more detail on each element, drawn from the search results:

  • Herbicide Selection and Resistance Management: The primary strategy for tank mixing is to combine herbicides with different sites of action (Groups) to manage and prevent herbicide-resistant weeds [4]. You must consult the most recent Herbicide Classification Chart (e.g., from the Take Action initiative) to correctly identify the groups of your selected herbicides [4].
  • Critical Application Factors:
    • Spray Water Quality: Hard water with high dissolved salts can reduce the efficacy of many herbicides, particularly glufosinate (Group 10). Testing your water and adding conditioners like ammonium sulfate (AMS) is essential [3].
    • Carrier Volume and Coverage: For contact herbicides, coverage is critical. Research demonstrates that increasing carrier volume from 10 gallons/acre to 20 gallons/acre can dramatically improve control [3].
    • Nozzles and Adjuvants: Always follow label instructions for approved nozzle types and required adjuvants (e.g., methylated seed oil - MSO) to ensure legal application and maximum efficacy [3].
  • Environmental and Biological Conditions:
    • Weed Size: Apply post-emergence herbicides when weeds are small (ideally under 3-4 inches). Larger weeds are harder to control [3].
    • Plant Growth Conditions: Herbicides are most effective on actively growing plants. Applications during sunny, warm conditions (e.g., above 80°F) with good humidity often improve performance [3].

References

×

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Exact Mass

383.13444261 g/mol

Monoisotopic Mass

383.13444261 g/mol

Heavy Atom Count

27

LogP

4.5 (LogP)

Melting Point

9.0 °C

UNII

N99K0AJ91S

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.20e-07 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

79241-46-6

Wikipedia

Fluazifop-p-butyl

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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